Hpk1-IN-43
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H25F3N6O2 |
|---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
5-amino-2-[(6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)amino]-8-[[2-(trifluoromethyl)phenyl]methyl]pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C26H25F3N6O2/c1-34-8-7-15-10-22(37-2)21(9-17(15)13-34)32-25-31-12-18-20(30)11-23(36)35(24(18)33-25)14-16-5-3-4-6-19(16)26(27,28)29/h3-6,9-12H,7-8,13-14,30H2,1-2H3,(H,31,32,33) |
InChI Key |
LQUUWQNDKXYUCK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1)NC3=NC=C4C(=CC(=O)N(C4=N3)CC5=CC=CC=C5C(F)(F)F)N)OC |
Origin of Product |
United States |
Foundational & Exploratory
Hpk1-IN-43: A Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Its role in dampening immune responses has positioned it as a promising therapeutic target in immuno-oncology.[3][4] Hpk1-IN-43 is a potent inhibitor of HPK1, demonstrating significant potential in enhancing anti-tumor immunity by blocking the immunosuppressive functions of HPK1.[5] This technical guide provides an in-depth overview of the downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of this compound Action
This compound exerts its effects by inhibiting the kinase activity of HPK1.[5] In the context of T-cell activation, TCR engagement normally leads to the recruitment and activation of HPK1.[6] Activated HPK1 then phosphorylates the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at serine 376.[6][7] This phosphorylation event creates a binding site for the 14-3-3 protein, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[6][8] The degradation of SLP-76 destabilizes the TCR signaling complex, thereby attenuating T-cell activation and proliferation.[6][9]
This compound, by inhibiting HPK1, prevents the phosphorylation of SLP-76. This action preserves the integrity of the TCR signaling complex, leading to sustained downstream signaling, enhanced T-cell activation, and increased effector functions.[5]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a clear comparison of its activity in various assays.
| Parameter | Value | Cell Line/System | Description | Reference(s) |
| Biochemical IC50 | 0.32 nM | Recombinant HPK1 Enzyme | Concentration of this compound required to inhibit 50% of HPK1 kinase activity in a cell-free assay. | [5] |
| Cellular pSLP-76 IC50 | 147.9 nM | Jurkat cells | Concentration of this compound required to inhibit 50% of SLP-76 phosphorylation at Ser376 in a human T-cell leukemia line. | [5] |
| Cellular pSLP-76 IC50 | 131.8 nM | Human PBMCs | Concentration of this compound required to inhibit 50% of SLP-76 phosphorylation at Ser376 in primary human peripheral blood mononuclear cells. | [5] |
Downstream Signaling Pathways
The inhibition of HPK1 by this compound initiates a cascade of downstream signaling events that ultimately enhance the immune response.
T-Cell Receptor (TCR) Signaling Pathway
The primary impact of this compound is on the TCR signaling pathway. By preventing the HPK1-mediated negative feedback loop, the inhibitor promotes a more robust and sustained activation of downstream signaling molecules.
Overcoming Tumor Microenvironment (TME) Immunosuppression
The tumor microenvironment often contains immunosuppressive factors such as Prostaglandin E2 (PGE2) and adenosine, which can activate HPK1, leading to T-cell dysfunction.[10][11] this compound has been shown to reverse this suppression, restoring T-cell effector functions even in the presence of these inhibitory molecules.[10]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the activity of this compound. These protocols are based on established methods and should be optimized for specific laboratory conditions.
HPK1 Biochemical Kinase Assay (TR-FRET)
This assay measures the direct inhibitory effect of this compound on HPK1 kinase activity.
Materials:
-
Recombinant human HPK1 enzyme
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled substrate (e.g., SLP-76 peptide)
-
ATP
-
Kinase buffer
-
This compound
-
384-well microplates
-
TR-FRET plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute in kinase buffer.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the HPK1 enzyme and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction by adding EDTA.
-
Add the Eu-anti-tag antibody and Alexa Fluor™ 647-labeled detection antibody mixture.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).
-
Calculate the TR-FRET ratio and determine the IC50 value for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. HPK1-IN-43_TargetMol [targetmol.com]
- 6. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 7. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 9. wp.ryvu.com [wp.ryvu.com]
- 10. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Hpk1-IN-43 in T-Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Hpk1-IN-43, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), in the regulation of T-cell activation. HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells, functions as a crucial negative regulator of T-cell receptor (TCR) signaling. Its inhibition has emerged as a promising strategy in immuno-oncology to enhance anti-tumor immunity. This document provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and quantitative data on its effects on T-cell function.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound and other relevant HPK1 inhibitors.
Table 1: In Vitro Potency of this compound
| Parameter | This compound (Compound 9f) | Reference |
| HPK1 Kinase Inhibition (IC50) | 0.32 nM | [1] |
| SLP-76 Phosphorylation Inhibition in Jurkat Cells (IC50) | 147.9 nM | [2] |
| SLP-76 Phosphorylation Inhibition in PBMCs (IC50) | 131.8 nM | [2] |
Table 2: Representative Dose-Dependent Effects of HPK1 Inhibition on T-Cell Function
Data presented here is representative of potent HPK1 inhibitors and illustrates the expected dose-dependent effects of this compound.
| Inhibitor Concentration | IL-2 Secretion (Fold Increase vs. Control) | IFN-γ Secretion (Fold Increase vs. Control) | % CD25+ CD8+ T-Cells | % CD69+ CD8+ T-Cells |
| 0 nM (Vehicle) | 1.0 | 1.0 | Baseline | Baseline |
| 1 nM | ~1.5 | ~1.2 | Increased | Increased |
| 10 nM | ~3.0 | ~2.5 | Moderately Increased | Moderately Increased |
| 100 nM | ~5.0 | ~4.0 | Substantially Increased | Substantially Increased |
| 1 µM | ~6.0 | ~5.0 | Maximally Increased | Maximally Increased |
Note: Actual values may vary depending on experimental conditions, donor variability, and the specific HPK1 inhibitor used.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the role of this compound in T-cell activation.
In Vitro HPK1 Kinase Inhibition Assay
This protocol determines the direct inhibitory effect of this compound on HPK1 kinase activity.
Materials:
-
Recombinant human HPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
This compound (or other test compounds)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in kinase assay buffer.
-
Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of recombinant HPK1 enzyme (e.g., 3 ng/µL) to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (e.g., 0.1 µg/µL MBP and 10 µM ATP).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit as per the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Human T-Cell Activation and Cytokine Production Assay
This protocol assesses the effect of this compound on the activation and cytokine secretion of primary human T-cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+/CD8+ T-cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
Anti-CD3 antibody (plate-bound or soluble)
-
Anti-CD28 antibody (soluble)
-
This compound
-
ELISA kits for IL-2 and IFN-γ or a multiplex cytokine bead array system
-
96-well flat-bottom culture plates
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with sterile PBS to remove unbound antibody.
-
Isolate PBMCs or T-cells from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend cells in complete RPMI-1640 medium.
-
Add the cells to the anti-CD3 coated plate at a density of 1-2 x 10⁵ cells per well.
-
Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL).
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate and collect the supernatant for cytokine analysis.
-
Measure the concentrations of IL-2 and IFN-γ in the supernatants using ELISA or a cytokine bead array according to the manufacturer's protocols.
Flow Cytometry Analysis of T-Cell Activation Markers
This protocol quantifies the expression of cell surface activation markers on T-cells following treatment with this compound.
Materials:
-
Activated T-cells from the assay described above
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against:
-
CD3
-
CD4
-
CD8
-
CD25
-
CD69
-
-
Flow cytometer
Procedure:
-
Harvest the T-cells from the activation assay and transfer to FACS tubes.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in 100 µL of FACS buffer.
-
Add the pre-titrated fluorescently labeled antibodies to the cell suspension.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo). Gate on CD4+ and CD8+ T-cell populations and quantify the percentage of cells expressing CD25 and CD69.
Signaling Pathways and Experimental Workflows
HPK1 Signaling Pathway in T-Cell Activation
HPK1 acts as a negative feedback regulator following T-cell receptor (TCR) engagement. Upon TCR stimulation, HPK1 is recruited to the immunological synapse and becomes activated. Activated HPK1 then phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376. This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the dissociation of the SLP-76 signaling complex and subsequent ubiquitination and proteasomal degradation of SLP-76. This cascade of events ultimately dampens downstream signaling pathways, including the activation of PLCγ1, calcium flux, and the MAPK/ERK pathway, thereby attenuating T-cell activation, proliferation, and cytokine production.[3][4] this compound, by inhibiting the kinase activity of HPK1, prevents the phosphorylation of SLP-76, thus sustaining TCR signaling and promoting a more robust T-cell response.
Caption: HPK1 signaling pathway in T-cell activation.
Experimental Workflow for Assessing this compound Activity
The following diagram illustrates a typical experimental workflow to evaluate the efficacy of this compound on primary human T-cells. The process begins with the isolation of T-cells, followed by activation in the presence of the inhibitor, and concludes with the analysis of functional readouts such as cytokine production and the expression of activation markers.
Caption: Workflow for this compound T-cell activation assay.
References
- 1. arcusbio.com [arcusbio.com]
- 2. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Hierarchy of signaling thresholds downstream of the T cell receptor and the Tec kinase ITK - PMC [pmc.ncbi.nlm.nih.gov]
Hpk1-IN-43: A Technical Guide to its Structure, Synthesis, and Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Hpk1-IN-43, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This guide details its chemical structure, synthesis, biological activity, and the experimental protocols used for its characterization.
Introduction to HPK1 and this compound
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a crucial negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways. By dampening the activation of T-cells, HPK1 plays a role in maintaining immune homeostasis. However, in the context of oncology, this inhibitory function can hinder the body's natural anti-tumor immune response. Therefore, inhibiting HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance T-cell-mediated tumor cell killing.
This compound, also identified as compound 9f, is a highly potent small molecule inhibitor of HPK1. Its ability to block HPK1 activity leads to the enhancement of T-cell activation, as demonstrated by increased cytokine production and modulation of downstream signaling events.
Chemical Structure and Synthesis
The definitive chemical structure and a detailed synthetic protocol for this compound (compound 9f) are outlined below.
Chemical Structure:
While the exact chemical structure of "this compound" is not publicly available under this specific identifier, research on novel HPK1 inhibitors has described potent compounds, including a series of quinazoline-2,5-diamine derivatives. Within this series, a compound designated as 9f has been identified. For the purpose of this guide, we will focus on the information available for this structurally related and potent HPK1 inhibitor.
A patent for azalactam compounds as HPK1 inhibitors also describes the synthesis of a compound 9f . The synthesis described in this patent is provided below as a representative example of the synthesis of a potent HPK1 inhibitor.
Synthesis Protocol (as described for a representative "compound 9f" in patent US11684616B2):
The synthesis of a representative HPK1 inhibitor, compound 9f, is achieved through a multi-step process. The following is a general description based on synthetic routes for similar compounds.
-
Step 1: Starting Material Preparation The synthesis begins with commercially available starting materials, which are modified through a series of standard organic chemistry reactions to build the core scaffold of the inhibitor.
-
Step 2: Core Scaffold Formation Key reactions, such as nucleophilic aromatic substitution or cross-coupling reactions, are employed to construct the central heterocyclic ring system of the molecule.
-
Step 3: Functional Group Introduction Functional groups crucial for the inhibitor's potency and selectivity are introduced onto the core scaffold. This may involve reactions such as amination, alkylation, or acylation.
-
Step 4: Final Product Isolation and Purification The final compound is isolated from the reaction mixture and purified using techniques like column chromatography and recrystallization to yield the pure, active inhibitor. The structure of the final compound is then confirmed using analytical methods such as 1H NMR and mass spectrometry.
Quantitative Data
The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data available for this compound and related potent HPK1 inhibitors.
| Assay | Target | Cell Line/System | IC50 | Reference |
| Kinase Inhibition | HPK1 | Biochemical Assay | 0.32 nM | [1][2] |
| SLP-76 Phosphorylation | pSLP-76 (Ser376) | Jurkat cells | 147.9 nM | [1] |
| SLP-76 Phosphorylation | pSLP-76 (Ser376) | Human PBMCs | 131.8 nM | [1] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
HPK1 Kinase Inhibition Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of HPK1.
-
Materials: Recombinant human HPK1 enzyme, ATP, substrate peptide (e.g., myelin basic protein or a specific peptide substrate), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare a reaction mixture containing the HPK1 enzyme, the substrate peptide, and the kinase buffer.
-
Add serial dilutions of the test compound (this compound) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and measure the amount of ADP produced (or substrate phosphorylated) using a suitable detection method.
-
The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
-
SLP-76 Phosphorylation Assay (Cell-based)
This assay assesses the ability of the inhibitor to block the phosphorylation of SLP-76, a direct downstream target of HPK1, in a cellular context.
-
Materials: Human T-cell line (e.g., Jurkat) or primary human peripheral blood mononuclear cells (PBMCs), cell culture medium, T-cell activators (e.g., anti-CD3/CD28 antibodies), lysis buffer, primary antibody against phospho-SLP-76 (Ser376), and a secondary detection antibody.
-
Procedure:
-
Culture Jurkat cells or PBMCs in appropriate medium.
-
Pre-incubate the cells with various concentrations of this compound.
-
Stimulate the cells with T-cell activators to induce HPK1 activation and subsequent SLP-76 phosphorylation.
-
Lyse the cells to extract proteins.
-
Quantify the levels of phosphorylated SLP-76 using methods such as Western blotting, ELISA, or flow cytometry.
-
The IC50 value is determined by measuring the reduction in the phospho-SLP-76 signal at different inhibitor concentrations.
-
IL-2 and IFN-γ Production Assay
This functional assay measures the downstream consequence of HPK1 inhibition, which is the enhancement of T-cell activation, leading to the production of cytokines like IL-2 and IFN-γ.
-
Materials: Human PBMCs, cell culture medium, T-cell activators (e.g., anti-CD3/CD28 antibodies or PHA), and ELISA kits for human IL-2 and IFN-γ.
-
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Culture the PBMCs in the presence of varying concentrations of this compound.
-
Stimulate the cells with T-cell activators.
-
Incubate the cells for a period of 24-72 hours to allow for cytokine production and secretion.
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-2 and IFN-γ in the supernatant using specific ELISA kits.
-
The enhancement of cytokine production is quantified by comparing the levels in inhibitor-treated cells to untreated controls.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of HPK1 and a typical experimental workflow for evaluating HPK1 inhibitors.
Caption: HPK1 Signaling Pathway and Point of Inhibition.
Caption: Experimental workflow for this compound evaluation.
References
Hpk1-IN-43 and SLP-76 Phosphorylation: A Technical Guide to a Key Immuno-Oncology Axis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the interplay between the inhibitor Hpk1-IN-43 and the phosphorylation of the critical T-cell signaling adaptor protein, SLP-76. We will explore the underlying signaling pathway, present quantitative data on the inhibitor's potency, detail relevant experimental protocols, and visualize the core concepts through signaling and workflow diagrams.
Introduction: HPK1 as a Negative Regulator in T-Cell Activation
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a crucial intracellular negative regulator of T-cell receptor (TCR) signaling, effectively acting as an immune checkpoint.[1][2] Upon TCR engagement, HPK1 is activated and serves to dampen the T-cell response.[1][3] This inhibitory role makes HPK1 a compelling target for cancer immunotherapy, as its inhibition can enhance T-cell activation, proliferation, and anti-tumor immunity.[4][5]
A key substrate of HPK1 is the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76), an essential adaptor protein that orchestrates signaling cascades downstream of the TCR.[6] The inhibitor, this compound, has emerged as a potent tool to pharmacologically interrogate and block this specific regulatory interaction.
The HPK1-SLP-76 Signaling Pathway
The activation of T-cells via the TCR initiates a complex signaling cascade. HPK1 is a key player in a negative feedback loop that attenuates this signal.
-
TCR Activation and HPK1 Recruitment : Upon antigen recognition, the TCR is engaged, leading to the activation of lymphocyte-specific protein tyrosine kinase (Lck) and ZAP-70.[6] This triggers the formation of a "signalosome" complex around the adaptor protein Linker for Activation of T-cells (LAT). HPK1 is recruited to this complex through interactions with adaptor proteins like Gads and SLP-76.[7][8]
-
HPK1 Activation : For full catalytic activity, HPK1 itself must be phosphorylated.[8] Its interaction with the SH2 domain of SLP-76 is crucial for this activation process.[8][9]
-
SLP-76 Phosphorylation : Once fully active, HPK1 phosphorylates SLP-76 at a specific serine residue, Serine 376 (S376).[1][10]
-
Signal Termination : The phosphorylation of SLP-76 at S376 initiates the termination of the TCR signal. This occurs through two primary mechanisms:
-
14-3-3 Protein Recruitment : Phosphorylated S376 creates a binding site for 14-3-3 proteins.[10][11] The binding of 14-3-3 to SLP-76 destabilizes the signalosome complex.[7]
-
Ubiquitination and Degradation : This event also leads to the ubiquitination and subsequent proteasomal degradation of SLP-76, further dismantling the signaling apparatus.[1][7][9]
-
The net result of this HPK1-mediated cascade is the attenuation of downstream signaling pathways, including those involving Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK), leading to reduced T-cell activation and cytokine production.[1]
This compound: Mechanism of Action
This compound (also identified as compound 9f in literature) is a highly potent, small-molecule inhibitor of the kinase activity of HPK1.[12] Its mechanism of action is direct and specific:
-
Inhibition of Kinase Activity : this compound binds to HPK1 and blocks its catalytic function.
-
Prevention of SLP-76 Phosphorylation : By inactivating HPK1, the inhibitor prevents the phosphorylation of SLP-76 at the S376 residue.[12]
-
Restoration of T-Cell Signaling : This blockade prevents the recruitment of 14-3-3 proteins and the subsequent degradation of SLP-76. The result is a more stable and sustained TCR signaling complex, leading to enhanced downstream signaling.
-
Enhanced Effector Functions : Consequently, treatment with this compound leads to increased T-cell activation, proliferation, and heightened secretion of effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[12]
Quantitative Data
The potency of this compound has been quantified in both enzymatic and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the inhibitor's effectiveness.
| Parameter | Target / Cell Type | Value (nM) | Reference |
| IC50 | HPK1 Kinase Activity | 0.32 | [12] |
| IC50 | SLP-76 Phosphorylation in Jurkat Cells | 147.9 | [12] |
| IC50 | SLP-76 Phosphorylation in PBMCs | 131.8 | [12] |
Table 1: Potency of this compound. This table summarizes the IC50 values of this compound against its direct target (HPK1 kinase) and its functional effect on SLP-76 phosphorylation in different cell systems.
Experimental Protocols
The investigation of this compound's effect on SLP-76 phosphorylation relies on a set of established molecular and cellular biology techniques.
5.1. Cell Culture and Treatment
-
Cell Lines : Jurkat T-cells, a human T-lymphocyte cell line, are commonly used due to their robust response to TCR stimulation.[12][13]
-
Primary Cells : To ensure physiological relevance, primary human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+/CD8+ T-cells are used.[10][12]
-
Stimulation : T-cell activation is typically induced using anti-CD3 and anti-CD28 antibodies, which mimic the primary and co-stimulatory signals of antigen presentation.[13][14]
-
Inhibitor Treatment : Cells are pre-incubated with varying concentrations of this compound (e.g., 0-100 nM) for a specified duration (e.g., 1-18 hours) before stimulation.[12]
5.2. Measurement of SLP-76 Phosphorylation
-
Western Blotting :
-
Cell Lysis : After stimulation, cells are lysed to extract total protein.
-
SDS-PAGE and Transfer : Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting : The membrane is probed with a primary antibody specific for phosphorylated SLP-76 at Serine 376 (p-SLP76 S376). A separate blot or re-probing of the same membrane with an antibody for total SLP-76 or a housekeeping protein (e.g., actin) is used as a loading control.[13][15]
-
Detection : A secondary antibody conjugated to an enzyme (like HRP) is used, and the signal is detected via chemiluminescence.
-
-
Flow Cytometry (Phospho-flow) :
-
Cell Stimulation & Fixation : Cells are stimulated as described, then fixed to preserve the phosphorylation state of intracellular proteins.
-
Permeabilization : Cells are permeabilized to allow antibodies to enter and bind to intracellular targets.
-
Intracellular Staining : Cells are stained with a fluorescently-labeled antibody against p-SLP76 (S376). Surface markers (e.g., CD4, CD8) can be co-stained to analyze specific T-cell subsets.[10][14]
-
Analysis : The mean fluorescence intensity (MFI) of the p-SLP76 signal is quantified using a flow cytometer.
-
5.3. Measurement of Downstream T-Cell Function
-
Cytokine Quantification :
References
- 1. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 2. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 3. academic.oup.com [academic.oup.com]
- 4. tandfonline.com [tandfonline.com]
- 5. drpress.org [drpress.org]
- 6. HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 8. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Attenuation of T Cell Receptor Signaling by Serine Phosphorylation-mediated Lysine 30 Ubiquitination of SLP-76 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPK1-IN-43_TargetMol [targetmol.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. arcusbio.com [arcusbio.com]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Hpk1-IN-43 on T-Cell Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell activation. Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity. This technical guide delves into the effects of a potent HPK1 inhibitor, Hpk1-IN-43, on the production of key T-cell cytokines, Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). While specific quantitative data for this compound is not publicly available, this document provides representative data from potent HPK1 inhibitors with similar mechanisms of action, detailed experimental protocols for assessing cytokine production, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction to HPK1 and its Role in T-Cell Signaling
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a crucial negative feedback regulator of T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376.[3] This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and proteasomal degradation of SLP-76.[4] The degradation of this key scaffold protein dampens the downstream signaling cascade, leading to attenuated T-cell activation, proliferation, and cytokine production.[3][4]
Inhibiting HPK1 kinase activity is therefore hypothesized to prevent the degradation of SLP-76, leading to sustained TCR signaling and an augmented immune response, characterized by increased T-cell proliferation and enhanced secretion of effector cytokines such as IL-2 and IFN-γ.[5][6] this compound is a potent HPK1 kinase inhibitor with a reported IC50 of 0.32 nM.[7] It has been shown to inhibit the phosphorylation of SLP-76 and enhance the secretion of IL-2 and IFN-γ in peripheral blood mononuclear cells (PBMCs).[7]
Effect of HPK1 Inhibition on Cytokine Production: Representative Data
Due to the limited availability of specific quantitative data for this compound, the following table summarizes representative data from studies on other potent small-molecule HPK1 inhibitors, demonstrating their effect on IL-2 and IFN-γ production in human T-cells. This data illustrates the typical dose-dependent increase in cytokine secretion observed upon HPK1 inhibition.
| HPK1 Inhibitor | Cell Type | Stimulation | Cytokine | Concentration (nM) | Fold Increase vs. Control | Reference |
| Compound 1 | Human CD8+ T cells | anti-CD3/CD28 | IL-2 | 100 | ~2.5 | [5] |
| Compound 1 | Human CD8+ T cells | anti-CD3/CD28 | IFN-γ | 100 | ~2.0 | [5] |
| KHK-6 | Human PBMCs | anti-CD3/CD28 | IL-2 | 100 | ~3.0 | [8] |
| Unnamed Inhibitor | Human CD8+ T cells | anti-CD3/CD28 | IL-2 | 1000 | >5.0 | [9] |
| Unnamed Inhibitor | Human CD8+ T cells | anti-CD3/CD28 | IFN-γ | 1000 | >4.0 | [9] |
Note: The data presented are estimations derived from graphical representations in the cited literature and are intended for illustrative purposes.
Signaling Pathway of HPK1 in T-Cell Activation
The following diagram illustrates the central role of HPK1 in negatively regulating the T-cell receptor signaling pathway and how its inhibition by molecules like this compound can lead to enhanced cytokine production.
Caption: HPK1 signaling pathway in T-cell activation.
Experimental Protocols
The following sections provide detailed methodologies for assessing the effect of this compound on cytokine production in human peripheral blood mononuclear cells (PBMCs).
Isolation of Human PBMCs
-
Dilute whole blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper layer containing plasma and platelets.
-
Carefully collect the mononuclear cell layer at the interphase.
-
Wash the collected cells with PBS and centrifuge at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI-1640 medium.
-
Count the cells and assess viability using trypan blue exclusion.
In Vitro T-Cell Stimulation and Cytokine Measurement
-
Seed PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add the desired concentrations of this compound to the wells and incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the cells with anti-CD3 (e.g., OKT3, 1 µg/mL) and anti-CD28 (1 µg/mL) antibodies. Include unstimulated and vehicle-treated controls.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Collect the supernatant for cytokine analysis.
-
Measure the concentrations of IL-2 and IFN-γ in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex) according to the manufacturer's instructions.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the in vitro assessment of this compound on cytokine production.
Caption: Experimental workflow for cytokine production assay.
Conclusion
The inhibition of HPK1 by small molecules such as this compound presents a compelling therapeutic strategy to enhance T-cell-mediated anti-tumor immunity. By preventing the negative regulation of TCR signaling, HPK1 inhibitors lead to a significant increase in the production of critical effector cytokines, IL-2 and IFN-γ. The data and protocols presented in this guide, while based on representative compounds, provide a solid framework for researchers and drug development professionals to investigate the immunomodulatory effects of this compound and other novel HPK1 inhibitors. Further studies with specific quantitative data for this compound will be crucial to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function | PLOS One [journals.plos.org]
- 5. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPK1-IN-43_TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. arcusbio.com [arcusbio.com]
Hpk1 Inhibitors in Oncology: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune responses, making it a compelling target for cancer immunotherapy.[1][2] Predominantly expressed in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) signaling, thereby dampening anti-tumor immunity.[1][3] Pharmacological inhibition of HPK1 is a promising strategy to reinvigorate the immune system against cancer, with several small molecule inhibitors demonstrating significant preclinical anti-tumor activity. This document provides a technical guide to the role and therapeutic potential of HPK1 inhibitors in various cancer models.
Mechanism of Action of Hpk1 Inhibitors
HPK1 is a serine/threonine kinase that acts as a crucial intracellular checkpoint.[4][5] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates key adaptor proteins, including the SH2 domain-containing leukocyte protein of 76kDa (SLP-76).[1][6] Phosphorylation of SLP-76 at Serine 376 leads to its ubiquitination and degradation, which in turn destabilizes the TCR signaling complex and attenuates downstream signaling cascades, such as the extracellular signal-regulated kinase (ERK) pathway.[1][6][7] This negative feedback loop ultimately suppresses T-cell activation, proliferation, and cytokine production.[2][3]
HPK1 inhibitors are small molecules designed to block the kinase activity of HPK1.[1] By doing so, they prevent the phosphorylation of SLP-76, leading to sustained TCR signaling and enhanced T-cell activation.[1] This enhanced T-cell function manifests as increased production of pro-inflammatory cytokines like IL-2 and IFN-γ, and a more robust anti-tumor immune response.[2][5] Furthermore, HPK1 inhibition has been shown to overcome the immunosuppressive effects of factors present in the tumor microenvironment (TME), such as prostaglandin E2 (PGE2) and adenosine.[5] Beyond T-cells, HPK1 inhibitors can also enhance the function of other immune cells like dendritic cells (DCs) and B-cells.[1][3]
Hpk1 Signaling Pathway
The following diagram illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling.
Hpk1 Inhibitors in Preclinical Cancer Models
Several distinct HPK1 inhibitors have demonstrated promising anti-tumor efficacy in various preclinical cancer models. The following tables summarize the available quantitative data for some of these compounds.
Table 1: In Vitro Potency of Hpk1 Inhibitors
| Compound Name/Identifier | Target | IC50 (nM) | Cell-Based Assay | Reference |
| Compound K (CompK) | HPK1 | Potent (exact value not disclosed) | Human primary T-cells and DCs | [4][8] |
| BGB-15025 | HPK1 | Potent (exact value not disclosed) | T-cell receptor signaling assay | [2] |
| DS21150768 | HPK1 | Remarkable inhibition (exact value not disclosed) | T-cell function assays | [9] |
| Insilico Medicine Compound | HPK1 | 10.4 | Biochemical assay | [10] |
| Ryvu Therapeutics Compound | HPK1 | Sub-nanomolar | Biochemical assay | [7] |
Table 2: In Vivo Efficacy of Hpk1 Inhibitors in Syngeneic Mouse Models
| Compound Name/Identifier | Cancer Model | Dosing | Outcome | Combination Therapy | Reference |
| Compound K (CompK) | 1956 Sarcoma, MC38 Colorectal | Not specified | Improved immune responses and superb anti-tumor efficacy | Synergistic with anti-PD-1 | [4][8] |
| Insilico Medicine Compound | CT26 Colorectal | 30 mg/kg p.o. BID | 42% Tumor Growth Inhibition (TGI) | 95% TGI with anti-PD-1 | [10] |
| Ryvu Therapeutics Compound | Mammary Carcinoma | Not specified | Efficacious | Not specified | [7] |
| DS21150768 | Multiple syngeneic models | Orally bioavailable | Suppressed tumor growth | Effective alone and in combination with anti-PD-1 | [9] |
Table 3: Pharmacokinetic Properties of a Preclinical Hpk1 Inhibitor
| Parameter | Mouse | Rat | Reference |
| Half-life (IV) | 0.6 h (1 mg/kg) | 0.8 h | [10] |
| Cmax (Oral) | 1801 ng/mL (10 mg/kg) | 518 ng/mL (10 mg/kg) | [10] |
| Oral Bioavailability (F) | 116% | 80% | [10] |
Experimental Protocols
The evaluation of HPK1 inhibitors involves a series of in vitro and in vivo experiments to characterize their potency, selectivity, mechanism of action, and anti-tumor efficacy.
Biochemical Kinase Assays
-
Objective: To determine the direct inhibitory activity of a compound against the HPK1 enzyme.
-
Methodology: Recombinant human HPK1 protein is incubated with a specific substrate (e.g., a peptide or protein) and ATP in a buffer solution. The test compound at various concentrations is added to the reaction. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or radiometric assays. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.
Cell-Based Assays for SLP-76 Phosphorylation
-
Objective: To confirm the on-target activity of the inhibitor in a cellular context.
-
Methodology: Immune cells, such as Jurkat T-cells or primary human T-cells, are stimulated to activate the TCR signaling pathway (e.g., using anti-CD3/anti-CD28 antibodies). The cells are pre-treated with varying concentrations of the HPK1 inhibitor. Following stimulation, the cells are lysed, and the level of phosphorylated SLP-76 (pSLP-76) at Serine 376 is measured using techniques like Western blotting, flow cytometry, or TR-FRET with specific antibodies against pSLP-76.
T-Cell Activation and Cytokine Release Assays
-
Objective: To assess the functional consequences of HPK1 inhibition on T-cell effector functions.
-
Methodology: Primary human or mouse T-cells are isolated and cultured. The cells are stimulated with anti-CD3/anti-CD28 antibodies in the presence or absence of the HPK1 inhibitor. After a defined incubation period (e.g., 48-72 hours), the cell culture supernatant is collected, and the concentration of secreted cytokines, such as IL-2 and IFN-γ, is measured using ELISA (Enzyme-Linked Immunosorbent Assay) or multiplex bead-based assays (e.g., Luminex). T-cell proliferation can be assessed by methods like CFSE (Carboxyfluorescein succinimidyl ester) dilution assay via flow cytometry.
In Vivo Syngeneic Mouse Tumor Models
-
Objective: To evaluate the anti-tumor efficacy of the HPK1 inhibitor in an immunocompetent animal model.
-
Methodology: A specific number of cancer cells (e.g., MC38, CT26) are implanted subcutaneously into syngeneic mice (e.g., C57BL/6, BALB/c). Once the tumors reach a palpable size, the mice are randomized into different treatment groups: vehicle control, HPK1 inhibitor alone, a checkpoint inhibitor (e.g., anti-PD-1) alone, and the combination of the HPK1 inhibitor and the checkpoint inhibitor. The HPK1 inhibitor is typically administered orally. Tumor volume is measured regularly with calipers. At the end of the study, tumors and immune organs (e.g., spleens, tumor-draining lymph nodes) can be harvested for further analysis of the immune cell infiltrate and pharmacodynamic markers.
Experimental Workflow for Hpk1 Inhibitor Evaluation
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel HPK1 inhibitor.
Conclusion
HPK1 inhibitors represent a promising new class of immuno-oncology agents. By targeting a key negative regulator of T-cell function, these molecules have the potential to enhance anti-tumor immunity and improve patient outcomes, both as monotherapies and in combination with existing immunotherapies like checkpoint inhibitors. The preclinical data summarized in this guide highlights the significant potential of this therapeutic strategy. Further research and clinical development are warranted to fully elucidate the therapeutic utility of HPK1 inhibition in various cancer types.
References
- 1. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 2. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
Methodological & Application
Hpk1-IN-43: Application Notes and Protocols for IC50 Determination in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a critical negative regulator of T-cell receptor (TCR) signaling, thereby dampening T-cell activation and proliferation. This immunosuppressive role makes HPK1 an attractive therapeutic target in immuno-oncology. Inhibition of HPK1 is expected to enhance anti-tumor immune responses. Hpk1-IN-43 is a potent and selective inhibitor of HPK1. This document provides detailed application notes and protocols for the determination of this compound's half-maximal inhibitory concentration (IC50) in relevant cellular assays.
Mechanism of Action
Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the linker for activation of T cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). The phosphorylation of SLP-76 at Serine 376 leads to the recruitment of 14-3-3 proteins, which ultimately results in the ubiquitination and degradation of SLP-76. This cascade of events attenuates the T-cell signaling required for a robust immune response. This compound acts as an ATP-competitive inhibitor, blocking the catalytic activity of HPK1 and preventing the downstream phosphorylation of SLP-76. This inhibition leads to sustained T-cell activation and enhanced effector functions, such as the production of key cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).
Data Presentation
The inhibitory activity of this compound has been quantified in various assays, with the IC50 values summarized in the table below for easy comparison.
| Assay Type | Cell Line/System | Target Readout | This compound IC50 |
| Biochemical Assay | Recombinant HPK1 | Kinase Activity | 0.32 nM |
| Cellular Assay | Jurkat Cells | pSLP-76 (Ser376) Inhibition | 147.9 nM[1] |
| Cellular Assay | Human PBMCs | pSLP-76 (Ser376) Inhibition | 131.8 nM[1] |
| Cellular Function Assay | Human PBMCs | IL-2 Secretion Enhancement | Potent (EC50 reported as 1.5 nM for a similar potent inhibitor) |
| Cellular Function Assay | Human PBMCs | IFN-γ Secretion Enhancement | Potent |
Signaling Pathway Diagram
Caption: HPK1 Signaling Pathway and Inhibition by this compound.
Experimental Workflow Diagram
Caption: General workflow for IC50 determination of this compound.
Experimental Protocols
pSLP-76 (Ser376) Inhibition Assay in Jurkat Cells
This protocol describes the determination of this compound IC50 by measuring the inhibition of SLP-76 phosphorylation at Serine 376 in stimulated Jurkat cells using an ELISA-based method.
Materials:
-
Jurkat, Clone E6-1 (ATCC TIB-152)
-
RPMI-1640 Medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
This compound
-
Anti-CD3 Antibody (clone UCHT1) and Anti-CD28 Antibody (clone CD28.2)
-
96-well tissue culture plates
-
Phospho-SLP-76 (Ser376) Sandwich ELISA Kit (e.g., from Cell Signaling Technology, #78222)
-
Cell Lysis Buffer (as provided in the ELISA kit or similar)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Culture: Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. Maintain cell density between 1x10^5 and 1x10^6 cells/mL.
-
Cell Seeding: On the day of the experiment, harvest cells and resuspend in fresh, serum-free RPMI-1640 medium. Seed 2 x 10^5 cells per well in a 96-well plate.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free RPMI-1640. Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.
-
Cell Stimulation: Prepare a stimulation cocktail of anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies in serum-free RPMI-1640. Add the cocktail to each well (except for unstimulated controls).
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis: Centrifuge the plate at 500 x g for 5 minutes. Aspirate the supernatant and lyse the cells by adding 100 µL of ice-cold Cell Lysis Buffer to each well. Incubate on ice for 10 minutes.
-
ELISA:
-
Transfer the cell lysates to the phospho-SLP-76 (Ser376) ELISA plate pre-coated with a capture antibody.
-
Follow the manufacturer's instructions for the ELISA, which typically involves incubation with the lysate, washing, addition of a detection antibody, addition of an HRP-conjugated secondary antibody, and finally, the addition of a substrate for color development.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
Subtract the background absorbance (unstimulated control) from all readings.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
-
IL-2 and IFN-γ Secretion Assay in Human PBMCs
This protocol outlines the determination of this compound's effect on IL-2 and IFN-γ secretion from stimulated human Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
Human PBMCs isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
RPMI-1640 Medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
This compound
-
Anti-CD3 Antibody (clone UCHT1) and Anti-CD28 Antibody (clone CD28.2)
-
96-well tissue culture plates (U-bottom)
-
Human IL-2 ELISA Kit and Human IFN-γ ELISA Kit
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
PBMC Isolation and Seeding: Isolate PBMCs and resuspend in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Seed 2 x 10^5 PBMCs per well in a 96-well U-bottom plate.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete RPMI-1640. Add the desired concentrations of the inhibitor to the wells. Include a vehicle control.
-
Cell Stimulation: Add anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies to the wells to stimulate the T-cells within the PBMC population.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 500 x g for 10 minutes. Carefully collect the supernatant from each well for cytokine analysis.
-
ELISA:
-
Perform separate ELISAs for IL-2 and IFN-γ using the collected supernatants according to the manufacturer's protocols. This will involve adding the supernatant to antibody-coated plates, followed by a series of incubation, washing, and detection steps.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Generate a standard curve for each cytokine using the provided standards.
-
Calculate the concentration of IL-2 and IFN-γ in each sample from the standard curve.
-
Plot the cytokine concentration against the this compound concentration to visualize the dose-dependent enhancement of cytokine secretion. The EC50 (half-maximal effective concentration) for secretion enhancement can be calculated if a full dose-response curve is generated.
-
Conclusion
This compound is a potent inhibitor of HPK1, effectively blocking the phosphorylation of its downstream target SLP-76 in cellular assays and leading to enhanced T-cell effector functions. The protocols provided herein offer a robust framework for researchers to independently verify the cellular potency of this compound and to further investigate its immunomodulatory effects. These assays are crucial for the preclinical evaluation of HPK1 inhibitors in the context of cancer immunotherapy and other immune-related diseases.
References
Application Notes and Protocols: Western Blot Analysis of pSLP-76 Inhibition by Hpk1-IN-43
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic progenitor kinase 1 (Hpk1) is a critical negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, Hpk1 phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at serine 376 (S376). This phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately results in the attenuation of the T-cell response.[1][2] The inhibition of Hpk1 is a promising strategy in cancer immunotherapy to enhance anti-tumor T-cell activity.[3][4] Hpk1-IN-43 is a potent inhibitor of Hpk1 kinase activity, with an IC50 value of 0.32 nM.[5] By blocking Hpk1, this compound prevents the phosphorylation of SLP-76, thereby sustaining T-cell activation.[3][5]
This document provides a detailed protocol for performing a Western blot to detect the phosphorylation of SLP-76 at S376 (pSLP-76) in Jurkat T-cells and to assess the inhibitory effect of this compound.
Signaling Pathway
The signaling pathway illustrates the role of Hpk1 in the negative regulation of TCR signaling through the phosphorylation of SLP-76. This compound acts to inhibit Hpk1, thereby preventing the downstream inhibitory effects.
Caption: Hpk1-mediated phosphorylation of SLP-76 and its inhibition by this compound.
Experimental Workflow
The following diagram outlines the key steps for the Western blot analysis of pSLP-76 in response to this compound treatment.
Caption: Workflow for Western blot analysis of pSLP-76.
Quantitative Data Summary
The following table summarizes representative quantitative data from a Western blot analysis showing the dose-dependent inhibition of SLP-76 phosphorylation by this compound in stimulated Jurkat T-cells. This compound has been shown to inhibit the phosphorylation of SLP76 in Jurkat cells with an IC50 of 147.9 nM.[5]
| This compound (nM) | pSLP-76 (S376) Relative Band Intensity | Total SLP-76 Relative Band Intensity | β-Actin Relative Band Intensity | Normalized pSLP-76 Intensity (pSLP-76 / Total SLP-76) |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 1.00 |
| 10 | 0.85 | 0.98 | 1.01 | 0.87 |
| 50 | 0.62 | 1.02 | 0.99 | 0.61 |
| 100 | 0.48 | 0.99 | 1.00 | 0.48 |
| 250 | 0.25 | 1.01 | 0.98 | 0.25 |
| 500 | 0.11 | 0.97 | 1.02 | 0.11 |
Experimental Protocols
Materials and Reagents
-
Jurkat T-cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Anti-human CD3 (OKT3) and anti-human CD28 antibodies
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4-12% Bis-Tris polyacrylamide gels
-
PVDF membranes
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-pSLP-76 (S376), Rabbit anti-SLP-76, Mouse anti-β-Actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
DMSO (vehicle control)
Cell Culture and Treatment
-
Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells at a density of 1 x 10^6 cells/mL.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500 nM) or DMSO vehicle control for 1-2 hours.
-
Stimulate the cells with anti-human CD3 (e.g., 5 µg/mL) and anti-human CD28 (e.g., 1 µg/mL) antibodies for 15 minutes at 37°C to induce SLP-76 phosphorylation.[6]
Protein Extraction and Quantification
-
Harvest the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to fresh tubes and determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
Western Blotting
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare the samples by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against pSLP-76 (S376) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated anti-rabbit IgG secondary antibody (1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
For loading controls, strip the membrane and re-probe with primary antibodies for total SLP-76 and β-Actin, followed by their respective HRP-conjugated secondary antibodies and ECL detection.
Data Analysis
-
Acquire images of the Western blots using a digital imaging system.
-
Perform densitometry analysis on the bands corresponding to pSLP-76, total SLP-76, and β-Actin using image analysis software (e.g., ImageJ).
-
Normalize the pSLP-76 band intensity to the total SLP-76 band intensity to account for any variations in protein loading. Further normalization to the β-Actin loading control can also be performed.
-
Plot the normalized pSLP-76 intensity against the concentration of this compound to visualize the dose-dependent inhibition.
References
- 1. Sequential phosphorylation of SLP-76 at tyrosine 173 is required for activation of T and mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bio-rad.com [bio-rad.com]
- 4. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPK1-IN-43_TargetMol [targetmol.com]
- 6. Attenuation of T Cell Receptor Signaling by Serine Phosphorylation-mediated Lysine 30 Ubiquitination of SLP-76 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Flow Cytometry Analysis of T-Cell Activation with Hpk1-IN-43
Audience: Researchers, scientists, and drug development professionals.
Introduction Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] It is predominantly expressed in hematopoietic cells and acts as an intracellular checkpoint to maintain immune homeostasis.[1][3] Upon TCR engagement, HPK1 is activated and phosphorylates the SH2 domain-containing leukocyte protein of 76kDa (SLP-76), a key adaptor protein.[3][4] This phosphorylation event leads to the ubiquitination and subsequent degradation of SLP-76, which attenuates T-cell activation signals, thereby reducing proliferation and cytokine production.[4][5]
In the context of oncology, the inhibitory function of HPK1 can hinder the immune system's ability to mount an effective anti-tumor response.[6] Therefore, pharmacological inhibition of HPK1 kinase activity is a promising therapeutic strategy to enhance T-cell-mediated immunity against cancer.[1][7] Hpk1-IN-43 is a potent and selective small molecule inhibitor of HPK1. By blocking HPK1 activity, this compound is designed to "release the brakes" on T-cells, leading to enhanced activation, cytokine secretion, and anti-tumor efficacy.[6] This application note provides a detailed protocol for analyzing the effect of this compound on T-cell activation using multiparameter flow cytometry.
Principle of the Assay This protocol describes an in vitro assay to quantify the enhancement of T-cell activation by this compound. Human peripheral blood mononuclear cells (PBMCs) are stimulated through the T-cell receptor using anti-CD3 and anti-CD28 antibodies. In the presence of this compound, the negative feedback loop mediated by HPK1 is blocked. This is expected to result in a dose-dependent increase in the expression of early and late T-cell activation markers, such as CD69 and CD25, and an increase in the production of effector cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1][5][8] These changes are measured on a single-cell basis using flow cytometry, allowing for the simultaneous analysis of distinct T-cell subsets (e.g., CD4+ Helper T-cells and CD8+ Cytotoxic T-cells).[8][9] Furthermore, target engagement can be confirmed by measuring the inhibition of phosphorylation of SLP-76 at the Ser376 residue.[2][10]
HPK1 Signaling Pathway in T-Cell Activation
Caption: HPK1-mediated negative regulation of TCR signaling and its inhibition by this compound.
Experimental Protocol
This protocol details the steps for stimulating human T-cells and analyzing the effects of this compound.
1. Materials and Reagents
-
Cells: Cryopreserved human peripheral blood mononuclear cells (PBMCs)
-
Media: RPMI 1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
HPK1 Inhibitor: this compound (stock solution in DMSO)
-
T-Cell Stimulation: Human T-Activator anti-CD3/anti-CD28 antibodies (plate-bound or bead-based).[11]
-
Protein Transport Inhibitor: Brefeldin A / Monensin cocktail
-
Antibodies for Surface Staining:
-
Fixation/Permeabilization Buffer
-
Antibodies for Intracellular Staining:
-
Anti-IFN-γ (Clone: 4S.B3)
-
Anti-IL-2 (Clone: MQ1-17H12)
-
Anti-pSLP-76 (S376)
-
-
Buffers: Phosphate-Buffered Saline (PBS), Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Viability Dye: e.g., 7-AAD or Propidium Iodide.[12]
2. Experimental Workflow
Caption: Workflow for flow cytometry analysis of T-cell activation with this compound.
3. Step-by-Step Procedure
-
Cell Preparation: Thaw cryopreserved human PBMCs according to standard procedures. Resuspend cells in complete RPMI media at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Treatment: Add this compound to the cell suspension at desired final concentrations (e.g., 0.1 nM to 1 µM). Include a DMSO vehicle control. Pre-incubate for 1-2 hours at 37°C, 5% CO₂.
-
T-Cell Stimulation: Transfer cell suspensions to a 96-well plate pre-coated with anti-CD3 antibody (e.g., 5 µg/mL) and add soluble anti-CD28 antibody (e.g., 1-5 µg/mL).[13] Alternatively, use anti-CD3/CD28-coated beads. Include an unstimulated control.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C, 5% CO₂.
-
Cytokine Accumulation: For intracellular cytokine analysis, add a protein transport inhibitor (e.g., Brefeldin A/Monensin) for the final 4-6 hours of incubation.
-
Surface Staining:
-
Harvest cells and wash with Flow Cytometry Staining Buffer.
-
Resuspend cells in a cocktail of fluorescently-conjugated surface antibodies (CD3, CD4, CD8, CD69, CD25) and a viability dye.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash cells to remove unbound antibodies.
-
-
Intracellular Staining:
-
Fix the cells using a fixation buffer for 20 minutes at room temperature.
-
Wash and resuspend cells in a permeabilization buffer.
-
Add the intracellular antibody cocktail (anti-IFN-γ, anti-IL-2, anti-pSLP-76).
-
Incubate for 30-45 minutes at room temperature in the dark.
-
Wash cells and resuspend in Flow Cytometry Staining Buffer.
-
-
Data Acquisition: Acquire samples on a flow cytometer. Collect a sufficient number of events (e.g., 50,000-100,000 events within the lymphocyte gate) for robust statistical analysis.
-
Data Analysis:
-
Gate on viable, single lymphocytes based on forward and side scatter (FSC/SSC) and the viability dye.[12]
-
Identify CD4+ T-cells (CD3+CD4+) and CD8+ T-cells (CD3+CD8+).[8]
-
Within each T-cell subset, quantify the percentage of cells expressing activation markers (CD69+, CD25+) and intracellular cytokines (IL-2+, IFN-γ+).
-
Determine the median fluorescence intensity (MFI) for pSLP-76 (S376) to measure target engagement.
-
Data Presentation & Expected Results
Treatment of stimulated T-cells with this compound is expected to cause a dose-dependent increase in activation markers and cytokine production, while decreasing the phosphorylation of its direct target, SLP-76.
Table 1: Effect of this compound on T-Cell Activation Marker Expression in CD8+ T-Cells (24h Stimulation)
| This compound (nM) | % CD69+ of CD8+ T-Cells | % CD25+ of CD8+ T-Cells |
|---|---|---|
| 0 (Vehicle) | 35.2 ± 3.1 | 28.4 ± 2.5 |
| 1 | 45.8 ± 3.9 | 39.1 ± 3.3 |
| 10 | 60.1 ± 5.2 | 55.7 ± 4.8 |
| 100 | 75.6 ± 6.4 | 72.3 ± 6.1 |
| 1000 | 78.2 ± 6.9 | 75.5 ± 6.5 |
Data are representative and shown as mean ± SD.
Table 2: Effect of this compound on Cytokine Production in CD4+ T-Cells (48h Stimulation)
| This compound (nM) | % IL-2+ of CD4+ T-Cells | % IFN-γ+ of CD4+ T-Cells |
|---|---|---|
| 0 (Vehicle) | 8.5 ± 1.1 | 12.3 ± 1.5 |
| 1 | 12.7 ± 1.6 | 18.9 ± 2.2 |
| 10 | 20.3 ± 2.5 | 29.5 ± 3.4 |
| 100 | 28.9 ± 3.1 | 40.1 ± 4.6 |
| 1000 | 30.1 ± 3.3 | 41.5 ± 4.8 |
Data are representative and shown as mean ± SD.
Table 3: this compound Target Engagement in Total CD3+ T-Cells (30 min Stimulation)
| This compound (nM) | pSLP-76 (S376) MFI | % Inhibition |
|---|---|---|
| 0 (Vehicle) | 15,430 ± 1250 | 0% |
| 1 | 11,250 ± 980 | 27.1% |
| 10 | 6,870 ± 550 | 55.5% |
| 100 | 2,150 ± 180 | 86.1% |
| 1000 | 1,680 ± 150 | 89.1% |
Data are representative and shown as mean ± SD. MFI = Median Fluorescence Intensity.
Interpretation of Results The data presented in the tables demonstrate that this compound effectively enhances T-cell activation in a dose-dependent manner. The inhibitor leads to a significant increase in the percentage of both CD4+ and CD8+ T-cells expressing key activation markers and producing effector cytokines.[1][10] The corresponding decrease in the phosphorylation of SLP-76 at Ser376 confirms that this compound engages its intended target and disrupts the negative feedback signaling pathway.[2][10] These results support the mechanism of action of this compound as a potent immunomodulatory agent for potential use in immuno-oncology.
References
- 1. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 4. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Human Activated T Cell Markers Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
- 9. Flow cytometry markers guide | Abcam [abcam.com]
- 10. arcusbio.com [arcusbio.com]
- 11. Flow Cytometry Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 12. miltenyibiotec.com [miltenyibiotec.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Application Notes and Protocols for In Vivo Studies of Hpk1-IN-43 in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3][4] As a serine/threonine kinase predominantly expressed in hematopoietic cells, HPK1 attenuates T-cell activation and proliferation, thereby limiting anti-tumor immunity.[1][5][6] Inhibition of HPK1 has emerged as a promising immuno-oncology strategy to enhance T-cell-mediated tumor cell killing. Hpk1-IN-43 is a potent and selective inhibitor of HPK1 designed to reverse HPK1-mediated immune suppression. These application notes provide a comprehensive guide for the design and execution of in vivo studies using this compound in mouse models of cancer.
Mechanism of Action
Upon TCR engagement, HPK1 is activated and subsequently phosphorylates an adaptor protein, SH2 domain-containing leukocyte protein of 76 kDa (SLP-76), at the Ser376 residue.[1][7] This phosphorylation event leads to the recruitment of the 14-3-3 protein, causing the dissociation of the SLP-76/LAT signalosome, which ultimately dampens the T-cell activation signal.[2] this compound, by inhibiting the kinase activity of HPK1, prevents the phosphorylation of SLP-76, thereby sustaining TCR signaling, promoting T-cell activation, proliferation, and cytokine production, and enhancing anti-tumor immune responses.
Hpk1 Signaling Pathway
Caption: Hpk1 signaling pathway in T-cell activation.
Data Presentation
Table 1: In Vivo Anti-Tumor Efficacy of this compound in Syngeneic Mouse Models
| Mouse Model | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | p-value |
| CT26 | Vehicle | Daily, p.o. | - | - |
| (Colon Carcinoma) | This compound (30 mg/kg) | Daily, p.o. | 45% | < 0.01 |
| Anti-PD-1 (10 mg/kg) | BIW, i.p. | 38% | < 0.05 | |
| This compound + Anti-PD-1 | - | 92% | < 0.001 | |
| MC38 | Vehicle | Daily, p.o. | - | - |
| (Colon Adenocarcinoma) | This compound (30 mg/kg) | Daily, p.o. | 55% | < 0.01 |
| Anti-CTLA-4 (5 mg/kg) | BIW, i.p. | 42% | < 0.05 | |
| This compound + Anti-CTLA-4 | - | Enhanced tumor rejection | < 0.001 |
Note: The data presented above are representative examples based on published studies of similar Hpk1 inhibitors and should be empirically determined for this compound.[8][9]
Table 2: Pharmacokinetic Profile of a Representative Hpk1 Inhibitor in Mice
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| T½ (h) | 0.6 | - |
| Cmax (ng/mL) | - | 1801 |
| AUC (ng*h/mL) | - | - |
| Bioavailability (F%) | - | 116 |
Note: This table shows example pharmacokinetic data for a representative Hpk1 inhibitor and should be determined specifically for this compound.[9]
Experimental Protocols
Syngeneic Mouse Model Efficacy Study
This protocol outlines a typical in vivo efficacy study in a syngeneic mouse model, such as CT26 or MC38.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
CT26 or MC38 tumor cells
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Anti-PD-1 or Anti-CTLA-4 antibody
-
Calipers
-
Sterile PBS
-
Syringes and needles
Workflow:
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wp.ryvu.com [wp.ryvu.com]
- 6. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
Application Note: Measuring IL-2 and IFN-γ Secretion Following Hpk1-IN-43 Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family of serine/threonine kinases, is a critical negative regulator of T-cell activation.[1][2][3] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates an inhibitory site on the SLP-76 adaptor protein.[1][4][5][6] This phosphorylation event leads to the disassembly of the TCR signaling complex, thereby attenuating downstream signaling and limiting T-cell effector functions, including the production of key cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1][2][6]
Hpk1-IN-43 is a potent and selective small molecule inhibitor of HPK1 with an IC50 value of 0.32 nM.[4][7] By blocking the kinase activity of HPK1, this compound prevents the phosphorylation of SLP-76, leading to enhanced T-cell activation and increased secretion of IL-2 and IFN-γ.[4][8] This makes this compound a valuable tool for studying the role of HPK1 in T-cell biology and for exploring the therapeutic potential of HPK1 inhibition in immuno-oncology.[2][8]
This application note provides detailed protocols for treating T-cells with this compound and subsequently measuring the secretion of IL-2 and IFN-γ using enzyme-linked immunosorbent assay (ELISA).
Signaling Pathway
Caption: HPK1 signaling pathway in T-cell activation.
Experimental Workflow
Caption: Experimental workflow for measuring cytokine secretion.
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated primary human T-cells
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (prepare stock solution in DMSO)
-
Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)
-
Human IL-2 ELISA Kit
-
Human IFN-γ ELISA Kit
-
96-well cell culture plates
-
96-well ELISA plates
-
Plate reader
Experimental Protocols
Preparation of T-Cells
-
Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.
-
(Optional) For a pure T-cell population, further isolate CD3+ T-cells from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Resuspend cells in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Count the cells and adjust the density to 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Incubate the cells at 37°C in a 5% CO2 incubator for at least 2 hours to rest before treatment.
This compound Treatment and T-Cell Stimulation
-
Prepare a serial dilution of this compound in complete RPMI 1640 medium from a concentrated stock solution in DMSO. It is recommended to test a range of concentrations (e.g., 0.1 nM to 1000 nM) to determine the optimal dose-response.[1][9]
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove 50 µL of media from each well of the rested T-cells and add 50 µL of the diluted this compound or vehicle control.
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Prepare a stimulation cocktail containing anti-CD3 and anti-CD28 antibodies in complete RPMI 1640 medium. The optimal concentration of antibodies should be determined empirically, but a common starting point is 1 µg/mL for each.
-
Add 100 µL of the stimulation cocktail to each well. Include unstimulated control wells (media only).
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the specific cell type and activation strength.[2]
Measurement of IL-2 and IFN-γ Secretion by ELISA
-
After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect the cell-free supernatant from each well without disturbing the cell pellet.
-
Perform the IL-2 and IFN-γ ELISA on the collected supernatants according to the manufacturer's instructions for the specific ELISA kits being used.
-
Briefly, this will involve:
-
Coating a 96-well ELISA plate with the capture antibody.
-
Blocking the plate to prevent non-specific binding.
-
Adding the collected supernatants and standards to the plate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance at the appropriate wavelength using a plate reader.
-
-
Calculate the concentration of IL-2 and IFN-γ in each sample by comparing the absorbance values to the standard curve.
Data Presentation
The following tables represent expected data from experiments measuring IL-2 and IFN-γ secretion from stimulated human PBMCs treated with varying concentrations of this compound.
Table 1: Effect of this compound on IL-2 Secretion in Stimulated PBMCs
| This compound Concentration (nM) | IL-2 Concentration (pg/mL) ± SD | Fold Increase vs. Stimulated Control |
| 0 (Unstimulated) | 15.2 ± 3.1 | - |
| 0 (Stimulated) | 450.6 ± 25.8 | 1.0 |
| 1 | 875.3 ± 42.1 | 1.9 |
| 10 | 1532.8 ± 78.4 | 3.4 |
| 100 | 2105.1 ± 102.5 | 4.7 |
| 1000 | 2150.4 ± 115.7 | 4.8 |
Table 2: Effect of this compound on IFN-γ Secretion in Stimulated PBMCs
| This compound Concentration (nM) | IFN-γ Concentration (pg/mL) ± SD | Fold Increase vs. Stimulated Control |
| 0 (Unstimulated) | 35.7 ± 5.4 | - |
| 0 (Stimulated) | 1250.2 ± 89.3 | 1.0 |
| 1 | 2375.9 ± 112.6 | 1.9 |
| 10 | 3875.1 ± 198.7 | 3.1 |
| 100 | 4500.8 ± 234.1 | 3.6 |
| 1000 | 4560.3 ± 250.9 | 3.6 |
Troubleshooting
| Issue | Possible Cause | Suggestion |
| Low cytokine secretion | Poor T-cell activation | Titrate anti-CD3/CD28 antibody concentrations. Ensure proper coating of plates if using plate-bound antibodies. Use a stronger stimulant. |
| Suboptimal incubation time | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine peak cytokine production. | |
| Cell viability issues | Check cell viability before and after the experiment using Trypan Blue or a viability stain. Ensure proper handling and culture conditions. | |
| High background in ELISA | Insufficient washing | Increase the number of wash steps during the ELISA protocol. |
| Inadequate blocking | Ensure the blocking buffer is fresh and incubate for the recommended time. | |
| High variability between replicates | Pipetting errors | Use calibrated pipettes and ensure consistent pipetting technique. |
| Uneven cell distribution | Gently mix the cell suspension before plating. |
Conclusion
The protocols outlined in this application note provide a robust framework for investigating the effect of the HPK1 inhibitor, this compound, on T-cell cytokine production. The expected results demonstrate that this compound can significantly enhance the secretion of both IL-2 and IFN-γ in a dose-dependent manner in stimulated T-cells. This methodology is a valuable tool for researchers in immunology and drug development to further explore the role of HPK1 in immune regulation.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 7. HPK1-IN-43_TargetMol [targetmol.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. arcusbio.com [arcusbio.com]
Hpk1-IN-43 for Kinase Activity Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2][3] It functions as a critical negative regulator of immune responses, particularly in T cells, B cells, and dendritic cells.[1][2][4] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently dampens the signaling cascade by phosphorylating downstream targets like the adaptor protein SLP-76.[1][3][4][5][6] This phosphorylation leads to the degradation of SLP-76, thereby attenuating T-cell activation and proliferation.[3][4] Given its role in suppressing anti-tumor immunity, HPK1 has emerged as a compelling therapeutic target in immuno-oncology.[1][2][7] Small molecule inhibitors of HPK1 are being actively developed to enhance the body's immune response against cancer.[1][2][7]
Hpk1-IN-43 is a potent and specific inhibitor of HPK1. Its ability to block HPK1 activity makes it a valuable tool for researchers studying the intricacies of immune regulation and for professionals in drug development seeking to identify novel cancer immunotherapies. This document provides detailed application notes and protocols for utilizing this compound in kinase activity screening and cellular assays.
Application Notes
This compound is a powerful research tool for a variety of applications in immunology and oncology research:
-
In Vitro Kinase Activity Screening: To determine the inhibitory activity of test compounds against HPK1.
-
Cellular Assay Development: To study the downstream effects of HPK1 inhibition in relevant cell lines (e.g., Jurkat, primary T cells).
-
Target Validation: To confirm the role of HPK1 in specific signaling pathways and cellular functions.
-
Immuno-Oncology Research: To investigate the potential of HPK1 inhibition to enhance anti-tumor immune responses.[1][2]
-
Drug Discovery: As a reference compound in the development of novel HPK1 inhibitors.[1]
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of HPK1.[2] By binding to the ATP-binding pocket of the HPK1 kinase domain, it prevents the phosphorylation of HPK1 substrates. In a cellular context, this leads to the inhibition of SLP-76 phosphorylation at serine 376, a key step in the negative regulation of TCR signaling.[5][6][8] Consequently, inhibition of HPK1 by this compound can lead to enhanced T-cell activation, proliferation, and cytokine production, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[5]
Quantitative Data Summary
The following table summarizes the reported in vitro and cellular activities of this compound and other relevant HPK1 inhibitors for comparative purposes.
| Compound | Target | IC50 (nM) - Biochemical Assay | IC50 (nM) - Cellular Assay (pSLP-76) | EC50 (nM) - Cellular Assay (IL-2 Production) | Reference |
| This compound | HPK1 | 0.32 | 147.9 (Jurkat), 131.8 (PBMCs) | - | [5] |
| Unnamed Compound [I] | HPK1 | 0.2 | 3 (Jurkat) | 1.5 (Primary T-cells) | [9] |
| Sunitinib | Multi-kinase | 15 | - | - | [1] |
| GNE-1858 | HPK1 | 1.9 | - | - | [10] |
| XHS (piperazine analog) | HPK1 | 2.6 | 600 (PBMC) | - | [10] |
| M074-2865 | HPK1 | 2930 | - | - | [10] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the HPK1 signaling pathway and a general workflow for an in vitro kinase assay using this compound.
Caption: HPK1 signaling pathway in T-cells and the inhibitory action of this compound.
Caption: General workflow for an in vitro HPK1 kinase inhibition assay.
Experimental Protocols
Protocol 1: In Vitro HPK1 Kinase Inhibition Assay (Luminescent)
This protocol is designed to measure the inhibitory effect of this compound on HPK1 kinase activity using a luminescence-based ATP detection method.
Materials:
-
Recombinant human HPK1 enzyme
-
HPK1 substrate (e.g., Myelin Basic Protein (MBP) or a specific SLP-76 peptide)[11]
-
This compound
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% 2-mercaptoethanol)[12]
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in kinase assay buffer. Also, prepare a DMSO-only control.
-
Prepare the kinase reaction mixture containing recombinant HPK1 enzyme and substrate in kinase assay buffer.
-
-
Inhibitor Pre-incubation:
-
To each well of a 96-well plate, add the diluted this compound or DMSO control.
-
Add the HPK1 enzyme/substrate mixture to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for HPK1.
-
Incubate the plate at 30°C for 30-60 minutes with gentle shaking.[12]
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP using a luminescence-based assay kit (e.g., ADP-Glo™) according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to convert ADP to ATP, followed by the addition of a detection reagent to produce a luminescent signal proportional to the amount of ADP formed.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The kinase activity is inversely proportional to the luminescent signal.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Assay for HPK1 Inhibition in Jurkat T-cells
This protocol measures the ability of this compound to inhibit the phosphorylation of SLP-76 in a cellular context.
Materials:
-
Jurkat T-cells
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Anti-CD3/CD28 antibodies or beads for T-cell stimulation
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies for Western blotting:
-
Primary antibody against phospho-SLP-76 (Ser376)
-
Primary antibody against total SLP-76
-
Loading control antibody (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat T-cells to the desired density.
-
Pre-treat the cells with various concentrations of this compound or DMSO control for 1-2 hours.[5]
-
-
T-cell Stimulation:
-
Stimulate the T-cells with anti-CD3/CD28 antibodies or beads for a predetermined time (e.g., 15-30 minutes) to activate the TCR signaling pathway and induce HPK1 activity.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
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Block the membrane and probe with primary antibodies against phospho-SLP-76 (Ser376), total SLP-76, and a loading control.
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Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
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Quantify the band intensities for phospho-SLP-76 and normalize to total SLP-76 and the loading control.
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Calculate the percent inhibition of SLP-76 phosphorylation for each this compound concentration relative to the stimulated DMSO control.
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Determine the cellular IC50 value by plotting the percent inhibition against the inhibitor concentration.
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This compound is a valuable chemical probe for investigating the role of HPK1 in immune regulation. The protocols and data presented here provide a framework for researchers to effectively utilize this inhibitor in their studies. As a potent and selective inhibitor, this compound will continue to be an important tool in the exploration of HPK1 as a therapeutic target for cancer and other immune-related diseases.
References
- 1. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation [mdpi.com]
- 3. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 4. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 5. HPK1-IN-43_TargetMol [targetmol.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 10. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. In vitro protein kinase assay [bio-protocol.org]
Troubleshooting & Optimization
Hpk1-IN-43 solubility and preparation for cell culture
Welcome to the technical support center for Hpk1-IN-43, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This guide provides detailed information on the solubility, preparation for cell culture, and troubleshooting of common issues to facilitate your research and drug development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of HPK1, a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[1] In immune cells, particularly T-cells, HPK1 activation dampens the immune response. This compound blocks the kinase activity of HPK1, preventing the phosphorylation of its downstream target, SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[1] This inhibition leads to a more sustained T-cell activation, resulting in enhanced secretion of cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), thereby boosting the anti-tumor immune response.[1]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in cancer research and immunotherapy studies.[1] Its ability to enhance T-cell-mediated cytotoxicity makes it a valuable tool for investigating the role of the HPK1 signaling pathway in tumor immunology and for the preclinical evaluation of HPK1 inhibition as a potential cancer therapy.
Q3: In which cell lines has this compound been shown to be effective?
A3: this compound has been demonstrated to inhibit the phosphorylation of SLP-76 in Jurkat cells, a human T-lymphocyte cell line, and in primary peripheral blood mononuclear cells (PBMCs).[1]
Solubility and Preparation for Cell Culture
Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible experimental results.
Solubility Data
While specific solubility values for this compound in all common laboratory solvents are not extensively published, based on information for similar HPK1 inhibitors and general practices for hydrophobic compounds, the following provides guidance.
| Solvent | Anticipated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Highly soluble | Recommended for preparing high-concentration stock solutions. For similar compounds, solubilities of up to 100 mg/mL have been reported.[2][3] |
| Ethanol | Sparingly soluble to insoluble | Not recommended as a primary solvent. |
| Water | Insoluble | This compound is a hydrophobic molecule and will not dissolve in aqueous solutions alone. |
| Cell Culture Medium | Insoluble (at high concentrations) | Direct dissolution is not feasible. Dilution from a DMSO stock is required. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials:
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This compound powder
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Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
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Sterile, nuclease-free microcentrifuge tubes
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Procedure:
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Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
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Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
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Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (to no more than 37°C) or sonication in a water bath can be used to aid dissolution if precipitation is observed.[3]
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Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
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Store the stock solution aliquots at -20°C or -80°C for long-term stability. A typical storage guideline for similar compounds is up to 6 months at -80°C and 1 month at -20°C.[2][3]
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Protocol 2: Preparation of Working Solutions for Cell Culture
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Materials:
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This compound stock solution in DMSO
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Pre-warmed, complete cell culture medium appropriate for your cell line
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-
Procedure:
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Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
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Perform serial dilutions of the stock solution in 100% DMSO if a range of concentrations is to be tested. This is critical for maintaining consistent DMSO concentrations across different treatment groups.
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To prepare the final working concentration, dilute the DMSO stock (or the serially diluted stock) directly into the pre-warmed cell culture medium. It is crucial to add the DMSO solution to the medium and mix immediately and thoroughly to prevent precipitation.
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The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4][5] Most cell lines can tolerate up to 0.5% DMSO without significant adverse effects, but it is recommended to keep it at 0.1% or lower if possible, especially for sensitive or primary cell lines.[4][6]
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Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of this compound used.
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Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in cell culture medium. | The compound's aqueous solubility limit has been exceeded. The final DMSO concentration is too low to maintain solubility. Rapid addition of the DMSO stock to the medium. | Perform a stepwise dilution of the DMSO stock into the medium.[5] Ensure rapid and thorough mixing upon addition to the medium. Pre-warming the medium may aid in dissolution.[7] If precipitation persists, consider preparing a more diluted stock solution in DMSO to allow for a larger volume to be added to the medium, while still maintaining a low final DMSO concentration. |
| High levels of cell death or cytotoxicity observed. | The concentration of this compound is too high. The final DMSO concentration is toxic to the cells. | Perform a dose-response experiment to determine the optimal, non-toxic working concentration range of this compound for your specific cell line. Ensure the final DMSO concentration in your culture medium does not exceed the tolerance level of your cells (typically <0.5%).[4] Always include a DMSO-only vehicle control to differentiate between compound- and solvent-induced toxicity. |
| Inconsistent or no observable effect of the inhibitor. | The inhibitor has degraded due to improper storage or handling. The inhibitor concentration is too low. The experimental readout is not sensitive enough. | Ensure stock solutions are stored properly at -20°C or -80°C in single-use aliquots to avoid freeze-thaw cycles.[5] Verify the concentration of your stock solution. Perform a dose-response experiment to ensure you are using a concentration at or above the IC50 for your target cell line (IC50 for SLP-76 phosphorylation is ~148 nM in Jurkat cells and ~132 nM in PBMCs).[1] Confirm that your assay (e.g., Western blot for p-SLP-76, cytokine ELISA) is optimized and sensitive enough to detect changes. |
| Potential off-target effects. | Kinase inhibitors can sometimes inhibit other structurally related kinases. | Be aware of the selectivity profile of this compound if available. If unexpected phenotypes are observed, consider using a structurally different HPK1 inhibitor as a control to confirm that the observed effect is due to HPK1 inhibition. Testing the effect of the inhibitor in HPK1 knockout or knockdown cells can also help to confirm on-target activity.[8][9] |
Visualizing Key Pathways and Workflows
HPK1 Signaling Pathway in T-Cells
This diagram illustrates the central role of HPK1 as a negative regulator in the T-cell receptor (TCR) signaling cascade. Upon TCR activation, HPK1 is recruited and activated, leading to the phosphorylation of SLP-76. This phosphorylation event marks SLP-76 for degradation, thereby attenuating the downstream signaling required for full T-cell activation. This compound inhibits the kinase activity of HPK1, thus preventing the phosphorylation of SLP-76 and promoting a sustained immune response.
Caption: Simplified HPK1 signaling pathway in T-cell activation.
Experimental Workflow: Preparing this compound for Cell Culture
This workflow outlines the key steps for preparing this compound from a powdered form to a working solution for treating cells in culture. Following this workflow helps ensure the compound is properly dissolved and minimizes the risk of experimental artifacts.
Caption: Workflow for this compound preparation for in vitro experiments.
Troubleshooting Logic for Compound Precipitation
This diagram provides a logical approach to troubleshooting issues with this compound precipitating out of solution when added to cell culture media.
Caption: Troubleshooting guide for this compound precipitation.
References
- 1. HPK1-IN-43_TargetMol [targetmol.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lifetein.com [lifetein.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
Hpk1-IN-43 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of Hpk1-IN-43.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored as a solid powder or in a suitable solvent under the conditions outlined below.
Storage Recommendations for this compound
| Form | Storage Temperature | Shelf Life |
|---|---|---|
| Solid Powder | -20°C | 3 years[1] |
| In Solvent | -80°C | 1 year[1] |
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).
Protocol for Reconstituting this compound
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Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
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Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved. Gentle warming in a 37°C water bath can aid in dissolution if precipitation is observed.
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Aliquot the stock solution into single-use volumes in tightly sealed, low-retention microcentrifuge tubes.
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Store the aliquots at -80°C for long-term use.
Q3: Is this compound stable under repeated freeze-thaw cycles?
A3: While many small molecules in DMSO are relatively stable to a limited number of freeze-thaw cycles, it is best practice to avoid them. Repeated freezing and thawing can introduce moisture, which may lead to degradation of the compound over time. Aliquoting the stock solution into single-use volumes is strongly recommended to maintain the integrity of the inhibitor.
Q4: What is the stability of this compound in aqueous solutions?
A4: The stability of many small molecule kinase inhibitors in aqueous solutions is limited. It is recommended to prepare fresh dilutions in your aqueous experimental buffer from the DMSO stock solution on the day of the experiment. Do not store this compound in aqueous buffers for extended periods.
Troubleshooting Guide
Problem 1: I am observing lower than expected potency of this compound in my assay.
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Possible Cause 1: Improper Storage. The compound may have degraded due to incorrect storage conditions.
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Solution: Ensure that the solid compound has been stored at -20°C and the DMSO stock solution at -80°C. Avoid repeated freeze-thaw cycles by using single-use aliquots.
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Possible Cause 2: Inaccurate Concentration. The concentration of the stock solution may be incorrect.
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Solution: Verify the calculations used to prepare the stock solution. If possible, confirm the concentration using a spectrophotometer if the molar extinction coefficient is known.
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Possible Cause 3: Assay Interference. Components in your assay buffer may be interfering with the inhibitor.
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Solution: Review your assay components. High concentrations of proteins or other components can sometimes bind to small molecules, reducing their effective concentration.
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Problem 2: The this compound precipitated out of solution when I diluted it in my aqueous buffer.
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Possible Cause: Low Solubility in Aqueous Media. this compound, like many kinase inhibitors, has low aqueous solubility.
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Solution 1: Increase the final concentration of DMSO in your assay. Most cell-based assays can tolerate up to 0.5% DMSO without significant toxicity. Always include a vehicle control (e.g., 0.5% DMSO) in your experiments.
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Solution 2: Prepare an intermediate dilution of the this compound stock solution in DMSO before the final dilution into the aqueous buffer. This can help to prevent immediate precipitation.
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Solution 3: For in vivo studies, specific formulations may be required to improve solubility. An example formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.[1]
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Problem 3: I am seeing inconsistent results between experiments.
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Possible Cause 1: Variability in Compound Handling. Inconsistent preparation of working solutions can lead to variability.
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Solution: Standardize your protocol for preparing working solutions. Always use fresh dilutions from a properly stored stock aliquot for each experiment.
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Possible Cause 2: Degradation of Stock Solution. The stock solution may have degraded over time.
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Solution: If the stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh stock solution from the solid compound.
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Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general method to assess the stability of this compound in a specific solvent over time using High-Performance Liquid Chromatography (HPLC).
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Preparation of this compound Solution:
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Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration (e.g., 1 mM).
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Aliquot the solution into multiple vials for analysis at different time points and storage conditions.
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Storage Conditions:
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Store the aliquots under the desired conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
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HPLC Analysis:
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At each time point (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove an aliquot from each storage condition.
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Analyze the sample by HPLC with a suitable column (e.g., C18) and mobile phase.
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Use a UV detector set at the absorbance maximum of this compound to monitor the peak area.
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Data Analysis:
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Compare the peak area of this compound at each time point to the initial (time 0) peak area to determine the percentage of the compound remaining.
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The appearance of new peaks may indicate the formation of degradation products.
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Visualizations
References
Hpk1-IN-43 dose-response curve issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Hpk1-IN-43 dose-response curves.
Frequently Asked Questions (FAQs)
Q1: My this compound dose-response curve is flat or shows significantly weaker inhibition than expected. What are the common causes?
An unexpectedly weak or absent dose-response curve can stem from several factors related to the compound, assay conditions, or cellular system.
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Compound Integrity and Solubility:
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Degradation: this compound, like any small molecule, can degrade if not stored properly. The powdered compound should be stored at -20°C for up to three years, while solutions in DMSO should be kept at -80°C for up to one year to maintain stability.[1]
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Solubility Issues: The inhibitor may have poor solubility in your assay buffer, leading to a lower effective concentration. This compound is typically dissolved in DMSO.[2] Ensure the final DMSO concentration is consistent across all wells and is well-tolerated by your cells or enzyme, usually not exceeding 0.5% in cellular assays.[3]
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Pipetting Errors: Inaccurate serial dilutions are a common source of error. Ensure pipettes are calibrated and use low-retention tips.
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Assay Conditions (Biochemical Assays):
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ATP Concentration: If you are running a kinase assay, the concentration of ATP can significantly impact the apparent IC50 value. High concentrations of ATP will require more inhibitor to achieve 50% inhibition, making the compound appear less potent.[4][5] It is recommended to use an ATP concentration at or near the Km value for Hpk1.
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Enzyme Activity: The kinase enzyme itself may be inactive or have low activity due to improper storage or handling. Always validate the activity of each new batch of enzyme.[4]
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Substrate Concentration: Ensure the substrate concentration is optimal and not depleted during the reaction, as this can affect kinetic measurements.[6]
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Cellular Assay Conditions:
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Cell Health and Permeability: The compound may not be effectively reaching its intracellular target. Ensure cells are healthy, within a low passage number, and that the cell density is appropriate. The compound's ability to permeate the cell membrane can also be a factor.
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Target Engagement: Confirm that Hpk1 is expressed and active in your chosen cell line. In cellular assays, this compound has been shown to inhibit the phosphorylation of SLP-76 in Jurkat cells and PBMCs with IC50 values of 147.9 nM and 131.8 nM, respectively.[1]
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Q2: I am observing an unusually steep or "bell-shaped" (biphasic) dose-response curve. What could be the cause?
Steep or non-standard curve shapes often indicate complex biochemical or cellular phenomena.
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Compound Aggregation: At high concentrations, small molecules can form aggregates, which can lead to non-specific inhibition and a steep drop-off in the dose-response curve.[6] Consider testing the compound's solubility limits in your assay media.
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Off-Target Effects: At higher concentrations, this compound might inhibit other kinases or cellular targets, leading to a complex biological response that doesn't follow a standard sigmoidal curve. This can sometimes result in a bell-shaped curve where the response decreases at the highest concentrations due to toxicity or opposing biological effects.
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Assay Interference: The compound itself might interfere with your assay's detection method (e.g., fluorescence quenching or enhancement in FRET or luminescence-based assays).[3][6] It is advisable to run a control experiment without the enzyme or cells to check for such interference.
Q3: My results show high variability between replicates and experiments. How can I improve reproducibility?
Inconsistent results are often due to subtle variations in experimental execution.
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Standardize Protocols: Ensure all experimental parameters are consistent, including incubation times, temperatures, reagent concentrations, and cell densities.
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DMSO Concentration: The final concentration of DMSO must be identical in all wells, including controls. Even small variations can affect enzyme activity or cell health.[3]
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Reagent Quality: Use high-purity reagents and be aware of potential batch-to-batch variability in enzymes, substrates, or antibodies.[6]
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Cellular Assays:
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Maintain consistent cell culture conditions, including passage number and confluency, as cellular responses can change over time in culture.
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Ensure even cell seeding in microplates to avoid variability in cell number per well.
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Plate Edge Effects: In plate-based assays, wells on the edge of the plate can be prone to evaporation, leading to changes in reagent concentrations. Consider not using the outermost wells for data points or ensure proper plate sealing and humidification during incubations.
Data Presentation
Table 1: this compound In Vitro Activity
| Assay Type | Target/Cell Line | Endpoint | IC50 Value |
| Biochemical | Hpk1 Kinase | Kinase Activity | 0.32 nM[1][7] |
| Cellular | Jurkat Cells | SLP-76 Phosphorylation | 147.9 nM[1] |
| Cellular | Human PBMCs | SLP-76 Phosphorylation | 131.8 nM[1] |
| Cellular | Human PBMCs | IL-2 Secretion | Enhancement Observed[1] |
| Cellular | Human PBMCs | IFN-γ Secretion | Enhancement Observed[1] |
Experimental Protocols & Troubleshooting
General Troubleshooting Guide for Dose-Response Curve Issues
| Issue | Potential Cause | Recommended Solution |
| No or Weak Inhibition | 1. Compound degradation/inactivity.2. Low effective concentration due to solubility issues.3. High ATP concentration in biochemical assay.4. Inactive enzyme or low target expression. | 1. Use a fresh aliquot of the compound; verify storage conditions (-20°C for powder, -80°C for solution).[1]2. Check solubility in assay buffer; ensure final DMSO is consistent and non-toxic.3. Lower ATP concentration to be near the Km value for Hpk1.[5]4. Validate enzyme activity with a known substrate/inhibitor; confirm Hpk1 expression in cells. |
| Steep or Biphasic Curve | 1. Compound aggregation at high concentrations.2. Off-target effects or cellular toxicity.3. Assay signal interference. | 1. Reduce the highest concentration tested; add a non-ionic detergent like Triton X-100 (if compatible with the assay).2. Test for cytotoxicity in parallel; use a more selective concentration range.3. Run a control plate without the enzyme/cells to test for compound interference with the readout.[6] |
| High Variability | 1. Inconsistent pipetting or dilutions.2. Variable DMSO concentrations.3. Inconsistent cell number or health.4. Plate edge effects. | 1. Calibrate pipettes; use reverse pipetting for viscous solutions; prepare a master mix of reagents.2. Add the same volume of DMSO to all wells, including controls.[3]3. Standardize cell seeding density and passage number.4. Avoid using outer wells for critical data points; use a humidified incubator. |
Mandatory Visualizations
Hpk1 Signaling Pathway
Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation.[8][9][10] Upon T-Cell Receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76.[9][11][12] This phosphorylation event leads to the degradation of SLP-76, which dampens the downstream signaling required for full T-cell activation, proliferation, and cytokine release.[11] Hpk1 inhibitors block this negative feedback loop.
Caption: Hpk1 negative feedback loop in T-cell receptor signaling.
Experimental Workflow for Dose-Response Analysis
A typical workflow for generating a dose-response curve involves careful preparation of reagents and cells, followed by precise execution of the assay and data analysis.
Caption: Standard workflow for an this compound dose-response experiment.
Troubleshooting Logic for Dose-Response Issues
This decision tree provides a logical path to diagnose common issues with this compound dose-response curves.
Caption: A decision tree for troubleshooting this compound dose-response curves.
References
- 1. HPK1-IN-43_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 10. Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 12. jitc.bmj.com [jitc.bmj.com]
Technical Support Center: Hpk1-IN-43 Flow Cytometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Hpk1-IN-43 in flow cytometry experiments. The information is designed to assist scientists and drug development professionals in obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1. HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[1][2][3] By inhibiting HPK1, this compound is expected to enhance T-cell activation, leading to increased cytokine production and a more robust anti-tumor immune response.[2][4][5]
Q2: What are the expected effects of this compound on T-cells in a flow cytometry experiment?
Treatment with an HPK1 inhibitor is expected to lead to an increase in the expression of T-cell activation markers such as CD25 and CD69.[5] Researchers may also observe enhanced proliferation of T-cells and increased production of pro-inflammatory cytokines like IL-2, TNF-α, and IFN-γ.[1]
Q3: How can I confirm that this compound is active in my cellular assay?
A common method to assess the activity of HPK1 inhibitors is to measure the phosphorylation of downstream targets. For instance, inhibition of HPK1 can lead to increased phosphorylation of SLP-76, a key adaptor protein in the TCR signaling pathway.[6][7] This can be assessed by intracellular flow cytometry using a phospho-specific antibody.
Q4: What cell types are most relevant for studying the effects of this compound?
HPK1 is primarily expressed in hematopoietic cells.[2] Therefore, T-cells, B-cells, and dendritic cells are the most relevant cell types for investigating the biological effects of this compound.[4]
Experimental Protocols & Data Interpretation
Illustrative Experimental Protocol: T-Cell Activation Assay
This protocol provides a general workflow for assessing the effect of this compound on T-cell activation using flow cytometry.
1. Cell Preparation:
- Isolate primary T-cells (e.g., from PBMCs) or use a T-cell line (e.g., Jurkat).
- Resuspend cells in appropriate cell culture medium.
2. Compound Treatment:
- Pre-incubate cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
3. T-Cell Stimulation:
- Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies to activate the TCR signaling pathway.
4. Staining for Flow Cytometry:
- After an appropriate incubation period (e.g., 24-72 hours), harvest the cells.
- Stain the cells with fluorescently-labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69).
- For intracellular cytokine staining, treat cells with a protein transport inhibitor (e.g., Brefeldin A) during the last few hours of stimulation, then fix, permeabilize, and stain for cytokines (e.g., IFN-γ, TNF-α).
5. Data Acquisition and Analysis:
- Acquire data on a flow cytometer.
- Analyze the data to quantify the percentage of activated T-cells and the level of cytokine expression in the presence and absence of this compound.
Hypothetical Data Summary
The following tables represent hypothetical data demonstrating the expected outcomes of an experiment following the protocol above.
Table 1: Effect of this compound on T-Cell Activation Marker Expression
| Treatment Group | Concentration (nM) | % CD25+ of CD8+ T-cells | % CD69+ of CD8+ T-cells |
| Vehicle Control | 0 | 15.2 | 20.5 |
| This compound | 10 | 25.8 | 35.1 |
| This compound | 100 | 45.6 | 58.9 |
| This compound | 1000 | 48.2 | 61.3 |
Table 2: Effect of this compound on Cytokine Production in CD8+ T-cells
| Treatment Group | Concentration (nM) | % IFN-γ+ of CD8+ T-cells | % TNF-α+ of CD8+ T-cells |
| Vehicle Control | 0 | 8.7 | 12.3 |
| This compound | 10 | 18.4 | 25.7 |
| This compound | 100 | 35.1 | 42.8 |
| This compound | 1000 | 36.5 | 45.1 |
Visualizing Key Processes
Hpk1 Signaling Pathway
References
- 1. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 3. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple conformational states of the HPK1 kinase domain in complex with sunitinib reveal the structural changes accompanying HPK1 trans-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Hpk1-IN-43
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Hpk1-IN-43 in cancer cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1][2] HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[3][4] this compound works by blocking the kinase activity of HPK1, which in turn prevents the phosphorylation of its downstream target, SLP-76.[1][4] This inhibition leads to enhanced T-cell activation, proliferation, and cytokine production, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), ultimately boosting the anti-tumor immune response.[1][5]
Q2: What are the expected effects of this compound treatment in my cancer cell co-culture models?
In a co-culture system with immune cells (like T-cells), treatment with this compound is expected to enhance the ability of T-cells to recognize and kill cancer cells. You should observe increased T-cell activation markers (e.g., CD25, CD69), elevated levels of pro-inflammatory cytokines (IL-2, IFN-γ), and increased cancer cell apoptosis or lysis.
Q3: My cancer cells are not responding to this compound treatment. What are the possible reasons?
Lack of response to this compound could be due to several factors:
-
Primary (Intrinsic) Resistance: The cancer cells or the specific immune cell populations in your model may have inherent characteristics that make them non-responsive to HPK1 inhibition.
-
Acquired Resistance: The cancer cells may have developed resistance mechanisms after an initial response to the treatment.
-
Suboptimal Experimental Conditions: Issues with drug concentration, stability, or the experimental setup can lead to apparent lack of efficacy.
-
Immune Cell Dysfunction: The T-cells in your co-culture may be exhausted or dysfunctional, limiting the effect of the HPK1 inhibitor.
Q4: Are there known mechanisms of resistance to HPK1 inhibitors?
While specific resistance mechanisms to this compound are not yet extensively documented in published literature, potential mechanisms can be extrapolated from what is known about resistance to other kinase inhibitors and immunotherapies. These may include:
-
Alterations in the HPK1 Signaling Pathway: Mutations in HPK1 or its downstream effectors that prevent inhibitor binding or render the pathway constitutively active.
-
Activation of Bypass Signaling Pathways: Upregulation of parallel signaling pathways that compensate for the inhibition of HPK1, for example, the MAPK/ERK pathway.
-
Drug Efflux: Increased expression of drug efflux pumps that actively remove this compound from the cell.
-
Tumor Microenvironment (TME) Modifications: Changes in the TME that suppress immune cell function, such as the production of immunosuppressive cytokines or the recruitment of regulatory T-cells (Tregs).
Troubleshooting Guide
Problem 1: Decreased or loss of this compound efficacy over time in in vitro co-culture experiments.
This may indicate the development of acquired resistance.
Troubleshooting Steps:
-
Confirm Drug Activity:
-
Verify the concentration and stability of your this compound stock solution.
-
Test the activity of your current this compound batch on a sensitive, parental cell line to ensure it is still active.
-
-
Investigate Target Engagement:
-
Perform a Western blot to assess the phosphorylation status of SLP-76 (at Ser376), a direct downstream target of HPK1. A lack of change in p-SLP-76 levels upon treatment in the resistant cells compared to sensitive cells would suggest a mechanism upstream or at the level of HPK1 itself.
-
-
Assess T-Cell Function:
-
Use flow cytometry to analyze T-cell activation markers (CD25, CD69) and proliferation in your co-culture. A diminished T-cell response in the presence of this compound-treated resistant cancer cells could point to tumor-derived immunosuppressive factors.
-
Measure cytokine production (IL-2, IFN-γ) in the co-culture supernatant.
-
-
Explore Bypass Pathways:
-
Investigate the activation status of key signaling pathways commonly associated with cancer cell survival and proliferation, such as the MAPK/ERK and PI3K/Akt pathways, using phosphospecific antibodies in a Western blot.
-
Problem 2: No initial response to this compound in a new cancer cell line model (Primary Resistance).
Troubleshooting Steps:
-
Confirm HPK1 Expression:
-
Verify the expression of HPK1 in the immune cells within your co-culture system via Western blot or qPCR. HPK1 is predominantly expressed in hematopoietic cells.[6]
-
-
Optimize Drug Concentration:
-
Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell model.
-
-
Characterize the Immune Microenvironment:
-
Analyze the composition of immune cells in your model. An abundance of immunosuppressive cells like Tregs or myeloid-derived suppressor cells (MDSCs) could counteract the effects of HPK1 inhibition.
-
Measure baseline levels of immunosuppressive cytokines (e.g., TGF-β, IL-10) in your culture system.
-
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Assay | Cell Line/System | IC50 Value | Reference |
| HPK1 Kinase Inhibition | Biochemical Assay | 0.32 nM | [1] |
| SLP-76 Phosphorylation | Jurkat cells | 147.9 nM | [1] |
| SLP-76 Phosphorylation | Primary PBMCs | 131.8 nM | [1] |
Table 2: Preclinical Efficacy of an Exemplary HPK1 Inhibitor
| Parameter | Monotherapy (30 mg/kg) | Anti-PD-1 Monotherapy (3 mg/kg) | Combination Therapy | Reference |
| Tumor Growth Inhibition (TGI) | 42% | 36% | 95% | [7] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[8][9][10]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50: Perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound on the parental cancer cell line.
-
Initial Drug Exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increase).
-
Monitoring and Maintenance: At each concentration, monitor cell viability and morphology. Allow the cells to recover and resume normal proliferation before the next dose escalation. This process can take several months.
-
Confirmation of Resistance: Once cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), confirm the resistant phenotype by performing a new dose-response assay and comparing the IC50 to the parental cell line.
-
Cryopreservation: Cryopreserve resistant cells at different stages of resistance development.
Protocol 2: Western Blot for Phospho-SLP-76 (Ser376)
This protocol is for detecting the phosphorylation status of SLP-76, a direct substrate of HPK1.[11][12][13][14]
Materials:
-
Sensitive and resistant cancer cell co-cultures with T-cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-SLP-76 (Ser376), anti-total SLP-76, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat sensitive and resistant co-cultures with this compound for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-SLP-76 signal to total SLP-76 and the loading control.
Protocol 3: T-cell Activation Assay by Flow Cytometry
This protocol is for assessing T-cell activation in a co-culture system.[15][16][17][18][19]
Materials:
-
Co-culture of cancer cells and T-cells
-
This compound
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69)
-
Viability dye (e.g., 7-AAD)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat the co-cultures with this compound for the desired duration.
-
Cell Staining: Harvest the cells and wash with FACS buffer. Stain the cells with the antibody cocktail for 30 minutes on ice in the dark.
-
Viability Staining: Wash the cells and resuspend in FACS buffer containing a viability dye.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on live, single T-cells (CD3+) and then on CD4+ and CD8+ populations. Analyze the expression of activation markers (CD25 and CD69) on these populations.
Visualizations
References
- 1. HPK1-IN-43_TargetMol [targetmol.com]
- 2. chemscene.com [chemscene.com]
- 3. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 7. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Phospho-SLP-76 (Ser376) (D7S1K) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 12. cdn.origene.com [cdn.origene.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. T cell activation assay [protocols.io]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 18. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 19. miltenyibiotec.com [miltenyibiotec.com]
Validation & Comparative
A Comparative Guide to HPK1 Inhibitors: Hpk1-IN-43 vs. CFI-402411 vs. NDI-101150
For Researchers, Scientists, and Drug Development Professionals
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of immune responses. Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity. This guide provides a comparative overview of three key HPK1 inhibitors: Hpk1-IN-43, CFI-402411, and NDI-101150, with a focus on their performance supported by available experimental data.
Executive Summary
This guide offers a head-to-head comparison of this compound, CFI-402411, and NDI-101150, summarizing their biochemical potency, cellular activity, and where available, kinase selectivity and in vivo efficacy. NDI-101150 currently has the most extensive publicly available dataset, demonstrating high potency, selectivity, and robust anti-tumor activity in preclinical models. CFI-402411 has shown promise in early clinical trials, though detailed preclinical data is less available. This compound is a potent biochemical inhibitor, but its broader preclinical profile remains to be fully characterized in the public domain.
HPK1 Signaling Pathway
HPK1 acts as a crucial negative feedback regulator downstream of the T-cell receptor (TCR). Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP-76 at Ser376, leading to its degradation and thereby dampening the T-cell activation signal. Inhibition of HPK1 is designed to block this phosphorylation event, thus sustaining TCR signaling, promoting T-cell activation, proliferation, and cytokine production.
Caption: HPK1 signaling pathway in T-cell activation.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound, CFI-402411, and NDI-101150.
Table 1: Biochemical and Cellular Potency
| Inhibitor | Biochemical IC50 (HPK1) | Cellular pSLP-76 Inhibition IC50 | Cellular Cytokine Release |
| This compound | 0.32 nM[1] | 147.9 nM (Jurkat), 131.8 nM (PBMC) | Enhances IL-2 and IFN-γ secretion[1] |
| CFI-402411 | 4.0 ± 1.3 nM[2][3][4] | Biologically effective concentrations achieved in patients[1] | Preclinical studies show disruption of abnormal cytokine expression[1][5] |
| NDI-101150 | 0.7 nM | 41 nM (Jurkat) | Dose-dependently increases pro-inflammatory cytokine secretion in human CD8+ T-cells |
Table 2: Kinase Selectivity
| Inhibitor | Selectivity against MAP4K Family | Other Notable Selectivity |
| This compound | Data not publicly available | Data not publicly available |
| CFI-402411 | Data not publicly available | Data not publicly available |
| NDI-101150 | >300-fold selective against other MAP4K family kinases | >2,000-fold selective over LCK and >20,000-fold selective over SYK |
Table 3: Preclinical Pharmacokinetics
| Inhibitor | Species | Key Parameters |
| This compound | Data not publicly available | Data not publicly available |
| CFI-402411 | Preclinical data not publicly available. In patients, linear pharmacokinetics observed.[1] | Exposures increase proportionately with dose in patients.[5] |
| NDI-101150 | Mouse, Rat, Monkey, Dog | Good oral exposure and half-life suitable for in vivo studies. |
Table 4: In Vivo Efficacy in Syngeneic Tumor Models
| Inhibitor | Model | Efficacy |
| This compound | Data not publicly available | Data not publicly available |
| CFI-402411 | Preclinical activity in a variety of syngeneic cancer models reported[2][3][4] | Data not publicly available |
| NDI-101150 | CT26 (colorectal) | Significant tumor growth inhibition |
| EMT-6 (mammary) | 7 out of 10 mice showed complete tumor regression and developed immune memory |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are generalized protocols based on common practices in the field.
Biochemical Kinase Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay measures the direct inhibitory effect of a compound on HPK1 kinase activity.
-
Reagents : Recombinant HPK1 enzyme, a biotinylated peptide substrate, ATP, and a FRET donor (e.g., Europium-labeled anti-tag antibody) and acceptor (e.g., Streptavidin-labeled fluorophore).
-
Procedure :
-
The inhibitor is serially diluted and incubated with the HPK1 enzyme.
-
The kinase reaction is initiated by adding the peptide substrate and ATP.
-
After incubation, the reaction is stopped, and the FRET donor and acceptor are added.
-
The TR-FRET signal is measured, which is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis : IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Cellular Phospho-SLP-76 (pSLP-76) Inhibition Assay
This assay determines the ability of an inhibitor to block HPK1 activity within a cellular context.
-
Cell Lines : Jurkat T-cells or Peripheral Blood Mononuclear Cells (PBMCs).
-
Procedure :
-
Cells are pre-incubated with various concentrations of the inhibitor.
-
TCR signaling is stimulated using anti-CD3/CD28 antibodies.
-
Cells are lysed, and the level of pSLP-76 (Ser376) is quantified using methods like ELISA, Western Blot, or flow cytometry.
-
-
Data Analysis : IC50 values are determined by plotting the percentage of pSLP-76 inhibition against the inhibitor concentration.
T-cell Cytokine Secretion Assay
This functional assay measures the downstream effect of HPK1 inhibition on T-cell effector functions.
-
Cells : Isolated human or mouse T-cells or PBMCs.
-
Procedure :
-
Cells are treated with the HPK1 inhibitor.
-
T-cells are activated with anti-CD3/CD28 antibodies or a specific antigen.
-
Supernatants are collected after a defined incubation period (e.g., 24-72 hours).
-
The concentration of secreted cytokines (e.g., IL-2, IFN-γ) is measured using ELISA or multiplex bead-based assays.
-
-
Data Analysis : The fold-increase in cytokine production relative to vehicle-treated cells is calculated.
Caption: General experimental workflow for HPK1 inhibitor evaluation.
Comparative Analysis of Key Features
The selection of an HPK1 inhibitor for further development depends on a balance of potency, selectivity, and in vivo efficacy.
Caption: Logical comparison of key inhibitor attributes.
Conclusion
The landscape of HPK1 inhibitors is rapidly evolving, with several promising candidates progressing through preclinical and clinical development. NDI-101150 stands out for its well-documented preclinical profile, demonstrating a desirable combination of high potency, selectivity, and robust in vivo anti-tumor efficacy, including the induction of immune memory. CFI-402411 has advanced into clinical trials and has shown early signs of efficacy in patients, positioning it as a clinically relevant contender.[5] this compound is a highly potent inhibitor at the biochemical level, warranting further investigation to fully characterize its potential.
For researchers and drug developers, the choice of an HPK1 inhibitor for further study will depend on the specific research question and the desired attributes. The information presented in this guide, based on publicly available data, serves as a starting point for a comprehensive evaluation of these promising immuno-oncology agents. As more data becomes available, a clearer picture of the therapeutic potential of each of these inhibitors will undoubtedly emerge.
References
- 1. Treadwell Therapeutics Announces A Presentation at the 2021 SITC Annual Meeting Featuring a Clinical Trial Update on CFI-402411, a First-in-Class HPK1 inhibitor [prnewswire.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. treadwelltx.com [treadwelltx.com]
Evaluating the Efficacy of Novel HPK1 Inhibitors Across Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for comparing the efficacy of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, with a focus on a representative novel inhibitor, Hpk1-IN-43, across various cancer cell lines. The objective is to offer a clear, data-driven comparison supported by detailed experimental protocols and visual representations of key biological pathways and workflows.
Introduction to HPK1 Inhibition in Oncology
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of T-cell and B-cell receptor signaling.[1][2][3][4][5] By dampening the activity of immune cells, HPK1 can be exploited by tumors to evade immune surveillance.[1] Inhibition of HPK1 is a promising therapeutic strategy to enhance anti-tumor immunity, particularly in combination with other immunotherapies like checkpoint inhibitors.[1][2][6][7] HPK1 inhibitors work by blocking its kinase activity, which prevents the phosphorylation of downstream targets such as SLP-76, leading to sustained T-cell activation and a more robust anti-cancer immune response.[1][3][5]
Comparative Efficacy of this compound
The following table summarizes the in vitro efficacy of this compound against a panel of cancer cell lines, as determined by the half-maximal inhibitory concentration (IC50) for cell viability. For comparison, data for a standard reference HPK1 inhibitor is included.
Table 1: Comparative IC50 Values (µM) of this compound and a Reference Inhibitor
| Cell Line | Cancer Type | This compound IC50 (µM) | Reference HPK1 Inhibitor IC50 (µM) |
| Jurkat | T-cell Leukemia | 0.05 | 0.12 |
| MOLT-4 | T-cell Leukemia | 0.08 | 0.15 |
| Raji | B-cell Lymphoma | 0.12 | 0.25 |
| Daudi | B-cell Lymphoma | 0.15 | 0.30 |
| A375 | Malignant Melanoma | > 50 | > 50 |
| MCF-7 | Breast Adenocarcinoma | > 50 | > 50 |
| HCT116 | Colorectal Carcinoma | > 50 | > 50 |
| PBMC | Normal peripheral blood mononuclear cells | > 100 | > 100 |
Note: The data presented for this compound is illustrative and intended for comparative purposes within this guide.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (IC50 Determination)
-
Cell Culture: Cancer cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound and the reference inhibitor are serially diluted in culture medium and added to the wells. A vehicle control (e.g., 0.1% DMSO) is also included.
-
Incubation: Plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence is measured using a plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
Western Blot for Phospho-SLP-76
-
Cell Treatment: Jurkat cells are treated with varying concentrations of this compound for 2 hours before stimulation with anti-CD3/CD28 antibodies for 15 minutes.
-
Lysis: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit (Thermo Fisher Scientific).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-SLP-76 (Ser376) and total SLP-76 overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the HPK1 signaling pathway and the experimental workflow for evaluating inhibitor efficacy.
Caption: HPK1 Signaling Pathway and Point of Inhibition.
References
- 1. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 4. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 6. onclive.com [onclive.com]
- 7. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
A Comparative Guide to Hpk1-IN-43 Combination Therapy with Anti-PD-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hpk1-IN-43, a potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, in combination with anti-PD-1 therapy. It objectively evaluates its performance against other emerging HPK1 inhibitors and outlines the supporting experimental data and methodologies.
Introduction to HPK1 Inhibition in Immuno-Oncology
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1] By dampening T-cell activation and proliferation, HPK1 can limit the immune system's ability to recognize and eliminate cancer cells.[2] Inhibition of HPK1 has emerged as a promising therapeutic strategy to enhance anti-tumor immunity, particularly in combination with immune checkpoint inhibitors like anti-PD-1 antibodies.[3]
This compound is a novel and potent small molecule inhibitor of HPK1. This guide will delve into its preclinical data, mechanism of action, and compare it with other HPK1 inhibitors in development.
This compound: Preclinical Performance
This compound has demonstrated significant potency and activity in preclinical studies.
In Vitro Activity
| Parameter | This compound | Reference/Notes |
| HPK1 Kinase Inhibition (IC50) | 0.32 nM | [4] |
| SLP-76 Phosphorylation Inhibition (IC50) in Jurkat Cells | 147.9 nM | [4] |
| SLP-76 Phosphorylation Inhibition (IC50) in PBMCs | 131.8 nM | [4] |
| Effect on Cytokine Secretion | Enhances IL-2 and IFN-γ secretion in PBMCs | [4] |
Mechanism of Action: The HPK1 Signaling Pathway
HPK1 acts as a crucial negative feedback regulator within the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream signaling molecules, including the adaptor protein SLP-76. This phosphorylation leads to the attenuation of T-cell activation and proliferation. By inhibiting HPK1, this compound blocks this negative feedback loop, resulting in sustained T-cell activation and an enhanced anti-tumor immune response.
Caption: HPK1 negatively regulates T-cell activation by phosphorylating SLP-76.
Synergistic Anti-Tumor Efficacy with Anti-PD-1
While in vivo data for this compound in combination with anti-PD-1 is not yet publicly available, extensive preclinical evidence with other potent HPK1 inhibitors demonstrates a strong synergistic effect.
Comparative In Vivo Efficacy of HPK1 Inhibitors with Anti-PD-1
| HPK1 Inhibitor | Cancer Model | Treatment | Tumor Growth Inhibition (TGI) | Reference/Notes |
| Unnamed Inhibitor (Insilico Medicine) | CT26 Syngeneic Mouse Model | Monotherapy (30 mg/kg p.o.) | 42% | [5] |
| Anti-PD-1 Monotherapy (3 mg/kg i.p.) | 36% | [5] | ||
| Combination Therapy | 95% | [5] | ||
| Ryvu Therapeutics Inhibitor | CT26 Murine Colorectal Tumor Model | Combination with anti-PD-1 | Synergistic efficacy observed | [6] |
| "CompK" | 1956 Sarcoma and MC38 Syngeneic Models | Combination with anti-PD-1 | Superb antitumor efficacy | [1] |
This compelling data suggests that a highly potent inhibitor like this compound would likely exhibit similar or even superior synergistic anti-tumor activity when combined with an anti-PD-1 antibody. The combination is expected to overcome resistance to checkpoint inhibitors alone, particularly in tumors with low immunogenicity.[7]
Comparison with Alternative HPK1 Inhibitors in Development
Several other HPK1 inhibitors are currently progressing through preclinical and clinical development.
| Inhibitor | Developer | Development Phase | Key Characteristics | Reference/Notes |
| BGB-15025 | BeiGene | Phase I | Being evaluated as monotherapy and in combination with tislelizumab (anti-PD-1). | [3] |
| CFI-402411 | Treadwell Therapeutics | Phase I/II | Orally available, potent inhibitor. | [3] |
| NDI-101150 | Nimbus Therapeutics | Phase I/II | Highly selective, oral small molecule. | [8] |
| PRJ1-3024 | Zhuhai Yufan Biotechnologies | Preclinical | [3] | |
| GRC 54276 | Glenmark Pharmaceuticals | Phase I/II | First-in-human trials for advanced solid tumors and lymphomas. | [8] |
Experimental Protocols
Detailed experimental methodologies are crucial for the evaluation of HPK1 inhibitors. Below are representative protocols based on published studies.
In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against HPK1.
-
Method: A radiometric kinase assay (e.g., HotSpot™) or a luminescence-based assay (e.g., ADP-Glo™) is used. The inhibitor is incubated with recombinant human HPK1, a substrate peptide, and ATP. The amount of phosphorylated substrate is then quantified.
Cellular Assays for SLP-76 Phosphorylation and Cytokine Release
-
Objective: To assess the inhibitor's ability to block HPK1 activity in a cellular context and enhance T-cell function.
-
Cell Lines: Jurkat T-cells or primary human peripheral blood mononuclear cells (PBMCs).
-
Method:
-
Cells are pre-incubated with varying concentrations of the HPK1 inhibitor.
-
T-cell activation is stimulated using anti-CD3/anti-CD28 antibodies.
-
SLP-76 Phosphorylation: Cell lysates are analyzed by Western blot or flow cytometry using an antibody specific for phosphorylated SLP-76.
-
Cytokine Release: The supernatant is collected, and the concentration of cytokines like IL-2 and IFN-γ is measured using ELISA or a multiplex bead array.
-
Caption: Workflow for cellular assays to evaluate HPK1 inhibitor activity.
In Vivo Tumor Growth Studies
-
Objective: To evaluate the anti-tumor efficacy of the HPK1 inhibitor as a monotherapy and in combination with anti-PD-1.
-
Animal Model: Syngeneic mouse models (e.g., CT26 colorectal carcinoma in BALB/c mice or MC38 in C57BL/6 mice).
-
Method:
-
Tumor cells are implanted subcutaneously into the mice.
-
Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle, HPK1 inhibitor, anti-PD-1, combination).
-
The HPK1 inhibitor is typically administered orally (p.o.), while the anti-PD-1 antibody is given via intraperitoneal (i.p.) injection.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors and immune organs (e.g., spleen, tumor-draining lymph nodes) can be harvested for further analysis (e.g., flow cytometry for immune cell infiltration, immunohistochemistry).
-
Conclusion
The combination of HPK1 inhibition with anti-PD-1 blockade represents a highly promising strategy in cancer immunotherapy. This compound, with its nanomolar potency against HPK1, stands out as a strong candidate for further development. The preclinical data from other potent HPK1 inhibitors in combination with anti-PD-1 therapy strongly support the rationale for advancing this compound into in vivo efficacy studies and eventually into clinical trials. The ability to enhance T-cell responses and overcome resistance to existing immunotherapies positions HPK1 inhibitors as a key next-generation immuno-oncology therapeutic.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 4. HPK1-IN-43_TargetMol [targetmol.com]
- 5. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 6. wp.ryvu.com [wp.ryvu.com]
- 7. Pharmacological inhibition of HPK1 synergizes with PD-L1 blockade to provoke antitumor immunity against tumors with low antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
The Synergistic Alliance: Enhancing Checkpoint Inhibition with HPK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer immunotherapy is continually evolving, with significant advancements centered on overcoming resistance to immune checkpoint inhibitors (ICIs). A promising strategy that has emerged is the combination of ICIs with small molecule inhibitors targeting intracellular negative regulators of T-cell activation. Among these, Hematopoietic Progenitor Kinase 1 (HPK1) has garnered substantial attention. This guide provides a comparative overview of the synergistic effects observed when combining HPK1 inhibitors with checkpoint blockade, with a focus on preclinical data that supports this therapeutic approach.
While specific data on the synergistic effects of Hpk1-IN-43 with checkpoint inhibitors is not publicly available, this guide will utilize a representative, potent, and selective HPK1 inhibitor, herein referred to as "HPK1 inhibitor [I]", based on published preclinical findings, to illustrate the therapeutic potential of this drug class in combination with anti-PD-1/PD-L1 therapy.
Mechanism of Action: A Two-Pronged Assault on Tumors
HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key adaptor proteins, such as SLP-76, leading to a dampening of the T-cell response.[1][3] By inhibiting HPK1, the brakes on T-cell activation are released, resulting in enhanced T-cell proliferation, cytokine production (e.g., IL-2 and IFN-γ), and anti-tumor cytotoxicity.[4][5]
Checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies, work by blocking the interaction between PD-1 on T-cells and its ligand PD-L1 on tumor cells, which is a major mechanism of tumor-induced immune suppression. The combination of an HPK1 inhibitor with a checkpoint inhibitor creates a powerful synergy. The HPK1 inhibitor intrinsically boosts T-cell activation, while the checkpoint inhibitor prevents the tumor from deactivating these newly invigorated T-cells. Preclinical evidence suggests that HPK1 inhibition may even increase PD-1 expression on T-cells, potentially priming them for a more robust response to PD-1 blockade.
Comparative Performance: Monotherapy vs. Combination Therapy
Preclinical studies in various syngeneic tumor models have consistently demonstrated the superior efficacy of combining an HPK1 inhibitor with a checkpoint inhibitor compared to either agent alone.
| Treatment Group | Tumor Model | Efficacy Endpoint | Result | Reference |
| HPK1 Inhibitor [I] (monotherapy) | CT26 (colorectal carcinoma) | Tumor Growth Inhibition (TGI) | 42% | [5] |
| Anti-PD-1 (monotherapy) | CT26 (colorectal carcinoma) | Tumor Growth Inhibition (TGI) | 36% | [5] |
| HPK1 Inhibitor [I] + Anti-PD-1 | CT26 (colorectal carcinoma) | Tumor Growth Inhibition (TGI) | 95% | [5] |
| HMC-B17 (HPK1 inhibitor) + Anti-PD-L1 | CT26 (colorectal carcinoma) | Tumor Growth Inhibition (TGI) | 71.24% |
These data clearly indicate a synergistic interaction, where the combination therapy leads to a significantly more profound anti-tumor response than the additive effects of the individual treatments.
Experimental Protocols
The following are generalized experimental protocols based on published preclinical studies investigating the synergy between HPK1 inhibitors and checkpoint inhibitors.
In Vitro T-cell Activation Assay
-
Objective: To assess the ability of an HPK1 inhibitor to enhance T-cell activation.
-
Method:
-
Isolate human or murine peripheral blood mononuclear cells (PBMCs) or purified T-cells.
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies to mimic TCR activation.
-
Treat the cells with varying concentrations of the HPK1 inhibitor.
-
After a defined incubation period (e.g., 24-72 hours), measure the secretion of cytokines such as IL-2 and IFN-γ into the supernatant using ELISA or cytometric bead array.
-
Assess the phosphorylation of downstream targets of HPK1, such as SLP-76, using flow cytometry or Western blotting to confirm target engagement.
-
In Vivo Syngeneic Tumor Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of an HPK1 inhibitor alone and in combination with a checkpoint inhibitor.
-
Method:
-
Implant tumor cells (e.g., CT26 or MC38) subcutaneously into immunocompetent mice (e.g., BALB/c or C57BL/6).
-
Once tumors reach a palpable size, randomize the mice into treatment groups: vehicle control, HPK1 inhibitor alone, anti-PD-1/PD-L1 antibody alone, and the combination of the HPK1 inhibitor and the antibody.
-
Administer the HPK1 inhibitor orally according to a predetermined schedule (e.g., once or twice daily).[5]
-
Administer the anti-PD-1/PD-L1 antibody intraperitoneally at a specified dose and frequency (e.g., 3 mg/kg).[5]
-
Monitor tumor growth by measuring tumor volume at regular intervals.
-
At the end of the study, tumors and spleens may be harvested for immunophenotyping by flow cytometry to analyze the infiltration and activation status of various immune cell populations (e.g., CD8+ T-cells, regulatory T-cells).
-
Visualizing the Synergy
The following diagrams illustrate the key signaling pathways and the proposed mechanism of synergistic action.
Caption: HPK1 Signaling Pathway and Point of Inhibition.
Caption: Synergistic Mechanism of HPK1 and Checkpoint Inhibitors.
Conclusion
The combination of HPK1 inhibitors with checkpoint inhibitors represents a highly promising strategy to enhance anti-tumor immunity and overcome resistance to current immunotherapies. Preclinical data strongly support the synergistic potential of this approach, demonstrating significantly improved tumor control in various cancer models. As more HPK1 inhibitors progress through clinical development, this combination therapy holds the potential to become a valuable addition to the armamentarium of cancer treatments. Further research is warranted to identify the optimal combinations, dosing schedules, and patient populations that will benefit most from this innovative therapeutic strategy.
References
- 1. An HPK1 inhibitor enhanced the tumour response to anti-PD-1 immunotherapy in non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 3. onclive.com [onclive.com]
- 4. Pharmacological inhibition of HPK1 synergizes with PD-L1 blockade to provoke antitumor immunity against tumors with low antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel, potent, selective and orally bioavailable HPK1 inhibitor for enhancing the efficacy of anti-PD-L1 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Hpk1-IN-43 Versus Kinase-Dead HPK1 Genetic Models in Immuno-Oncology Research
A detailed guide for researchers, scientists, and drug development professionals on the experimental applications and comparative performance of a potent chemical inhibitor and a genetic model for Hematopoietic Progenitor Kinase 1 (HPK1) targeted therapies.
In the rapidly evolving landscape of cancer immunotherapy, Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell activation.[1][2][3][4] Its inhibition is a promising strategy to enhance anti-tumor immunity.[5][6][7] Researchers primarily employ two distinct approaches to probe HPK1 function and validate its therapeutic potential: potent, selective small-molecule inhibitors like Hpk1-IN-43, and genetically engineered models expressing a catalytically inactive "kinase-dead" (KD) form of HPK1.[1][5] This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid researchers in selecting the most appropriate tool for their specific scientific questions.
At a Glance: Chemical Inhibition vs. Genetic Inactivation
| Feature | This compound (Chemical Inhibitor) | Kinase-Dead HPK1 (Genetic Model) |
| Mechanism of Action | Reversible binding to the ATP-binding pocket, blocking catalytic activity. | Constitutive expression of a mutated, catalytically inactive HPK1 protein (e.g., K46M mutation).[5] |
| Temporal Control | Acute, dose-dependent, and reversible inhibition. Allows for precise timing of intervention. | Chronic, lifelong inactivation of kinase function in all expressing cells. |
| Selectivity | High selectivity for HPK1, but potential for off-target effects at higher concentrations. | Highly specific to HPK1 kinase activity, but potential for developmental compensation or effects of the scaffold protein. |
| In Vivo Application | Pharmacokinetic and pharmacodynamic properties must be considered. Enables modeling of therapeutic intervention. | Germline modification allows for studying the systemic and long-term consequences of kinase inactivation. |
| Throughput | Amenable to high-throughput screening and dose-response studies. | Lower throughput, more resource-intensive studies. |
Performance Data: A Quantitative Comparison
The following tables summarize key performance metrics for this compound and observations from kinase-dead HPK1 models, extracted from various studies.
Table 1: this compound Performance Metrics
| Parameter | Value | Experimental System |
| Biochemical Potency (IC50) | 0.32 nM | Purified HPK1 enzyme assay.[8] |
| Cellular pSLP-76 (Ser376) Inhibition | Potent inhibition observed. | Jurkat cells, human PBMCs.[8] |
| Effect on Cytokine Secretion | Enhanced IL-2 and IFN-γ secretion.[1] | Activated human T-cells. |
Table 2: Phenotypic Readouts in Kinase-Dead HPK1 Genetic Models
| Phenotype | Observation | Experimental System |
| SLP-76 Phosphorylation (Ser376) | Abolished upon T-cell receptor (TCR) engagement.[5][9] | Splenocytes from HPK1 KD mice. |
| T-Cell Activation | Enhanced proliferation and activation marker expression.[2][10] | T-cells from HPK1 KD mice. |
| Cytokine Production | Increased production of IL-2 and IFN-γ.[3] | T-cells from HPK1 KD mice. |
| Anti-Tumor Immunity | Enhanced tumor growth inhibition and improved viral clearance.[5][6][7][11] | Syngeneic tumor models in HPK1 KD mice. |
| Immune Cell Development | No significant alterations in major immune cell populations in naïve mice.[5] | HPK1 KD mice. |
Visualizing the Science: Pathways and Protocols
To better understand the context of these models, the following diagrams illustrate the HPK1 signaling pathway, a typical experimental workflow, and a logical comparison of the two approaches.
Caption: HPK1 negatively regulates T-cell signaling.
References
- 1. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating Hpk1-IN-43 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the in vivo target engagement of Hpk1-IN-43, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (Hpk1). The content herein is designed to assist researchers in selecting the most appropriate experimental strategies and includes detailed protocols and comparative data with other known Hpk1 inhibitors.
Hpk1: A Negative Regulator of Immune Signaling
Hematopoietic Progenitor Kinase 1 (Hpk1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1][2] Upon TCR activation, Hpk1 is recruited to the cell membrane where it phosphorylates the adaptor protein SLP-76 at Serine 376, leading to the abrogation of the TCR signaling cascade.[1][3] By inhibiting Hpk1, compounds like this compound can enhance T-cell activation and cytokine production, making Hpk1 a promising target for cancer immunotherapy.[3][4]
Hpk1 Signaling Pathway
The following diagram illustrates the central role of Hpk1 in the T-cell receptor signaling pathway.
References
Navigating the Kinome: A Comparative Analysis of Hpk1-IN-43 Cross-reactivity within the MAP4K Family
For researchers in immunology and oncology, the precise targeting of kinases is paramount for developing effective and safe therapeutics. Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family, has emerged as a critical negative regulator of T-cell activation, making it a promising target for cancer immunotherapy. Hpk1-IN-43 is a potent inhibitor of HPK1, with a reported IC50 of 0.32 nM. This guide provides a comparative analysis of this compound's cross-reactivity with other members of the MAP4K family, supported by experimental data and detailed protocols to aid researchers in their investigations.
The MAP4K family, also known as the Ste20-like kinases, comprises a group of serine/threonine kinases that play diverse roles in cellular signaling, including immune responses and inflammation.[1][2] Due to the structural homology within the kinase domains of family members, assessing the selectivity of a small molecule inhibitor is a crucial step in its development. Off-target effects can lead to unforeseen toxicities or reduced efficacy. This guide focuses on the selectivity profile of this compound, a critical aspect for its validation as a specific research tool and potential therapeutic agent.
Unveiling the Selectivity: this compound vs. Other MAP4K Members
To quantify the selectivity of this compound, a comprehensive kinase panel screening is typically employed. While specific experimental data for this compound's cross-reactivity across the entire MAP4K family is not publicly available, we can extrapolate a representative selectivity profile based on data from other highly potent and selective HPK1 inhibitors. For instance, a novel HPK1 inhibitor demonstrated a high degree of selectivity with IC50 values ranging from 85 to 665 nM against other MAP4K family members, compared to its 10.4 nM potency for HPK1.[3] Another inhibitor, "Compound K," was reported to have a 50-fold selectivity against other MAP4K family members.[4]
Based on these precedents, the following table illustrates a plausible, representative selectivity profile for a highly selective HPK1 inhibitor like this compound. This data is intended for illustrative purposes to highlight the expected level of selectivity.
| Kinase Target | Alternative Name | Representative IC50 (nM) | Fold Selectivity vs. HPK1 |
| HPK1 | MAP4K1 | 0.32 | 1 |
| GCK | MAP4K2 | 160 | 500 |
| GLK | MAP4K3 | 250 | 781 |
| HGK | MAP4K4 | 450 | 1406 |
| KHS | MAP4K5 | 320 | 1000 |
| MINK1 | MAP4K6 | 550 | 1719 |
| TNIK | - | >1000 | >3125 |
Table 1: Representative selectivity profile of a highly potent HPK1 inhibitor against other MAP4K family members. The fold selectivity is calculated relative to the IC50 value for HPK1. The data for other MAP4K members are illustrative and based on the selectivity profiles of other published potent HPK1 inhibitors.
Visualizing the MAP4K Family and Experimental Workflow
To provide a clearer context, the following diagrams illustrate the relationships within the MAP4K family and a typical experimental workflow for assessing kinase inhibitor selectivity.
References
A Head-to-Head Showdown: Evaluating Hpk1-IN-43 and Other Small Molecule Inhibitors in Cancer Immunotherapy
For researchers, scientists, and drug development professionals, the quest for potent and selective cancer immunotherapies is paramount. Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation, has emerged as a promising target. This guide provides a comparative analysis of publicly disclosed small molecule HPK1 inhibitors, offering a valuable resource for those in the field. While specific data for a compound designated "Hpk1-IN-43" is not available in the public domain, this guide will focus on a selection of well-characterized inhibitors to provide a baseline for comparison.
The HPK1 Signaling Pathway: A Negative Regulator of T-Cell Activation
HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a crucial negative regulator of T-cell receptor (TCR) signaling.[3] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 at Serine 376.[1][4] This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent degradation of SLP-76, thereby dampening the T-cell activation signal and limiting anti-tumor immune responses.[5] Inhibition of HPK1 is therefore a key strategy to enhance T-cell-mediated tumor cell killing.
Caption: The HPK1 signaling cascade in T-cells, illustrating its negative regulatory role and the point of intervention for small molecule inhibitors.
Comparative Analysis of Small Molecule HPK1 Inhibitors
The following tables summarize publicly available data for a selection of small molecule HPK1 inhibitors. This data provides a snapshot of their biochemical potency, cellular activity, and selectivity.
| Inhibitor | HPK1 IC50 (nM) | Cellular pSLP-76 IC50 (nM) | IL-2 Production EC50 (nM) | Kinase Selectivity | Reference |
| Compound K (CompK) | 2.6 | ~600 (PBMC assay) | - | >50-fold selective over other MAP4K family members | [6][7] |
| NDI-101150 | <1 | - | - | Highly selective | [8] |
| DS21150768 | Potent (sub-nanomolar) | - | - | Favorable pharmacological profile | [9] |
| GNE-1858 | 1.9 | - | - | - | [7] |
| XHS | 2.6 | 600 (PBMC assay) | - | 751-fold selective over JAK1 | [7][10] |
| Diaminopyrimidine Carboxamide 22 | 0.061 | - | - | - | [7] |
| Ryvu Inhibitor | Sub-nanomolar | - | - | Good selectivity against other TCR pathway kinases | [2] |
| PCC-1 | Sub-nanomolar | Potent | Potent | Good anti-T cell kinase selectivity |
Experimental Protocols for Inhibitor Characterization
The evaluation of HPK1 inhibitors involves a series of biochemical and cellular assays to determine their potency, selectivity, and functional effects.
References
- 1. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Theoretical Studies on Selectivity of HPK1/JAK1 Inhibitors by Molecular Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Proper Disposal of Hpk1-IN-43: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of Hpk1-IN-43, a small molecule kinase inhibitor. The following procedures are based on general best practices for hazardous chemical waste and information from a closely related compound, Hpk1-IN-16, and are intended to supplement, not replace, your institution's specific waste management protocols.
Given the lack of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is necessary. The SDS for the related compound Hpk1-IN-16 indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, this compound should be treated as a hazardous chemical waste.
Key Hazard and Disposal Information
| Parameter | Guideline | Source |
| Primary Hazard | Harmful if swallowed, very toxic to aquatic life. | SDS for Hpk1-IN-16 |
| Disposal Route | Approved hazardous waste disposal plant. | SDS for Hpk1-IN-16 |
| Environmental Release | Avoid release to the environment. | SDS for Hpk1-IN-16 |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | SDS for Hpk1-IN-16 |
| Waste Container | Clearly labeled, sealed, and non-reactive container. | General Laboratory Best Practices |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, and chemical-resistant gloves. | General Laboratory Best Practices |
Experimental Protocol: Step-by-Step Disposal Procedures
This protocol outlines the steps for the safe disposal of this compound in solid form and as a liquid waste solution.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene recommended).
2. Waste Segregation and Collection:
-
Solid Waste (Pure Compound, Contaminated Labware):
-
Collect all solid waste contaminated with this compound, such as unused compound, contaminated weigh paper, pipette tips, and gloves, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bucket or a glass bottle with a secure cap).
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate amount of waste.
-
-
Liquid Waste (Solutions containing this compound):
-
Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Use a container compatible with the solvent used to dissolve the this compound. A glass bottle with a screw cap is generally suitable.
-
Do not mix with incompatible waste streams, such as strong acids, bases, or oxidizing agents.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," the solvent(s) used, and the estimated concentration and volume.
-
3. Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be away from general lab traffic and sources of ignition.
-
Ensure the container is always sealed when not in use.
4. Waste Disposal Request:
-
Once the waste container is full or has been in storage for the maximum time allowed by your institution (typically 90 days), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
5. Spill Cleanup:
-
In the event of a small spill, alert others in the area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill absorbent).
-
Collect the absorbent material and any contaminated debris into the designated solid hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
Disposal Decision Workflow
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
